4-Isobutoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIHDAFXKHTFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332725 | |
| Record name | 4-Isobutoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30762-00-6 | |
| Record name | 4-Isobutoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylpropoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Isobutoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-isobutoxybenzoic acid, a valuable intermediate in various chemical and pharmaceutical research and development applications. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document details the reaction mechanism, experimental protocols, and expected characterization data, presented in a clear and accessible format for laboratory professionals.
Synthesis Pathway: Williamson Ether Synthesis
The most common and effective method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The synthesis involves the deprotonation of the hydroxyl group of a 4-hydroxybenzoic acid derivative to form a phenoxide ion, which then acts as a nucleophile, attacking an isobutyl halide.
A two-step approach is often employed, starting with the esterification of 4-hydroxybenzoic acid to protect the carboxylic acid functionality, followed by the etherification of the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to yield the final product.
An In-depth Technical Guide to the Physicochemical Properties of 4-Isobutoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-isobutoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally similar alkoxybenzoic acids to provide a basis for property estimation. Additionally, to address potential nomenclature confusion, a clear distinction and comparative data for 4-isobutylbenzoic acid are provided. This document outlines standard experimental protocols for determining these key physicochemical parameters and includes a workflow for the systematic characterization of a chemical compound.
Compound Identification and Distinction
It is crucial to distinguish between this compound and its isomer, 4-isobutylbenzoic acid, as their structural differences lead to different physicochemical properties.
-
This compound: Features an isobutoxy group (-O-CH₂CH(CH₃)₂) attached to the benzoic acid backbone via an ether linkage. Its molecular formula is C₁₁H₁₄O₃.
-
4-Isobutylbenzoic Acid: Possesses an isobutyl group (-CH₂CH(CH₃)₂) directly bonded to the benzene ring. Its molecular formula is C₁₁H₁₄O₂.[1]
Physicochemical Properties
The following tables summarize the key physicochemical properties. Given the scarcity of experimental data for this compound, properties for structurally related p-alkoxybenzoic acids are presented to provide context and allow for informed estimations.
This compound and Structural Analogs
This table presents data for p-alkoxybenzoic acids with similar chain lengths, which can be used to predict the properties of this compound.
| Property | 4-Propoxybenzoic Acid | 4-Isopropoxybenzoic Acid | 4-Butoxybenzoic Acid |
| CAS Number | 5438-19-7[2][3][4] | 13205-46-4[5][6] | 1498-96-0[7][8] |
| Molecular Formula | C₁₀H₁₂O₃[3][4] | C₁₀H₁₂O₃[5] | C₁₁H₁₄O₃[8][9] |
| Molecular Weight | 180.20 g/mol [3] | 180.20 g/mol [5] | 194.23 g/mol [9] |
| Physical Form | Liquid crystal, Powder[2] | Solid, Crystals or powder[10] | Solid |
| Melting Point | 144-146 °C[2] | 164-167 °C[6] | 147-150 °C[7] |
| Boiling Point | ~273 °C (estimate)[2] | Not available | Not available |
| Solubility in Water | Insoluble[2] | Insoluble[6] | Not available |
| pKa | 4.78 (at 20°C)[2] | Not available | Not available |
| logP (Octanol/Water) | 3.1 (Predicted) | 2.8 (Predicted) | 3.6 (Predicted) |
Comparative Data: 4-Isobutylbenzoic Acid
This table provides the physicochemical properties of the isomeric compound, 4-isobutylbenzoic acid.
| Property | 4-Isobutylbenzoic Acid |
| CAS Number | 38861-88-0[1][11][12][13] |
| Molecular Formula | C₁₁H₁₄O₂[1][12] |
| Molecular Weight | 178.23 g/mol [12][13] |
| Physical Form | Solid, White to Almost white powder to crystal[12] |
| Purity | 95% to >99% available commercially[12] |
| logP (Octanol/Water) | 3.7 (Predicted)[13] |
Experimental Protocols
The following sections detail standard laboratory methodologies for the determination of the principal physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.
Methodology: Capillary Method [14]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[14][15]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a calibrated melting point apparatus with a heated metal block.[14]
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. For accurate results, a slow heating rate is critical.[14]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16][17]
Methodology: Micro Boiling Point (Capillary Method) [16][18]
-
Sample Preparation: A few milliliters of the liquid compound are placed in a small fusion tube.[16][18]
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid. The fusion tube is then attached to a thermometer.[16][17][18]
-
Heating: The assembly is heated in a heating bath (e.g., Thiele tube or aluminum block).[16][18]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[17][19]
Solubility Determination
Solubility provides insights into the polarity and the presence of acidic or basic functional groups within a molecule.[20]
Methodology: Qualitative Solubility Testing [20]
-
Water Solubility: Approximately 25 mg of the solid compound is added to 0.75 mL of water in a test tube. The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble. The pH of the resulting solution can be tested with litmus or pH paper to identify acidic or basic properties.[20][21]
-
Aqueous Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[20][21]
-
Organic Solvent Solubility: Solubility in a non-polar organic solvent like diethyl ether can also be assessed to understand the compound's lipophilicity.[20]
pKa Determination
The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.
Methodology: Potentiometric Titration [22]
-
Sample Preparation: A precise amount of the acidic compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if the compound has low water solubility. The solution must be free of carbonate to avoid errors.[22]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[22] Other methods like spectrophotometry and conductometry can also be employed.[22]
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties, such as absorption and distribution. It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.[23]
Methodology: Shake-Flask Method [23]
-
Phase Preparation: n-Octanol is saturated with water, and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) is saturated with n-octanol. This ensures that the two phases are in equilibrium before the experiment begins.[24]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand for complete phase separation.[24]
-
Concentration Analysis: The concentration of the compound in each phase (octanol and aqueous) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of this value.[23] HPLC-based methods are also widely used for rapid logP determination.[23][25]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like this compound.
References
- 1. chromatoscientific.com [chromatoscientific.com]
- 2. 4-Propoxybenzoic acid CAS#: 5438-19-7 [amp.chemicalbook.com]
- 3. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Propoxybenzoic acid [webbook.nist.gov]
- 5. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-ISOPROPOXYBENZOIC ACID | 13205-46-4 [chemicalbook.com]
- 7. 4-N-BUTOXYBENZOIC ACID | 1498-96-0 [chemicalbook.com]
- 8. 4-Butoxybenzoic acid [webbook.nist.gov]
- 9. 4-Butoxybenzoic acid | C11H14O3 | CID 72971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Isopropoxybenzoic acid, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. manchesterorganics.com [manchesterorganics.com]
- 12. 4-Isobutylbenzoic Acid | CymitQuimica [cymitquimica.com]
- 13. 4-Isobutylbenzoic acid | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. byjus.com [byjus.com]
- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 18. byjus.com [byjus.com]
- 19. Video: Boiling Points - Concept [jove.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. www1.udel.edu [www1.udel.edu]
- 22. youtube.com [youtube.com]
- 23. acdlabs.com [acdlabs.com]
- 24. agilent.com [agilent.com]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Guide on 4-Isobutoxybenzoic Acid: Elucidation of its Chemical Identity and Properties
A notable scarcity of detailed scientific information exists for 4-isobutoxybenzoic acid, while its isomer, 4-isobutylbenzoic acid, is a well-documented and commercially available compound. This guide addresses this discrepancy and provides a comprehensive overview of the available information.
Initial searches for "this compound" reveal a significant lack of specific data, including a dedicated CAS number and extensive experimental documentation. In contrast, "4-isobutylbenzoic acid" is readily identified with the CAS number 38861-88-0 and is well-characterized in chemical literature and supplier databases.[1][2][3][4]
This suggests that "this compound" may be a less common compound, potentially synthesized for specific research purposes but not widely studied or commercialized. It is also possible that the term is used colloquially or in error to refer to 4-isobutylbenzoic acid. Given the structural similarity—both being isomers with the chemical formula C₁₁H₁₄O₂—it is crucial to distinguish between the two for any research or development application.
For the purpose of providing a valuable technical resource, this guide will focus on the confirmed and well-documented compound, 4-isobutylbenzoic acid , while also presenting the limited available information for this compound and outlining the synthetic route to obtain it.
4-Isobutylbenzoic Acid: A Comprehensive Profile
Chemical Identity and Synonyms
| Property | Value |
| CAS Number | 38861-88-0[1][2][3][4] |
| Molecular Formula | C₁₁H₁₄O₂[1][2][3] |
| Molecular Weight | 178.23 g/mol [2][3] |
| IUPAC Name | 4-(2-methylpropyl)benzoic acid[2] |
| Synonyms | p-Isobutylbenzoic acid, 4-(2-Methylpropyl)benzoic acid, Benzoic acid, 4-(2-methylpropyl)-[1][2][5] |
Physicochemical Properties
| Property | Value |
| Physical Form | Solid |
| Color | White to Almost white powder to crystal[3] |
| Purity | >99.0% (GC)(T)[3], 95%[5] |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Synthesis of 4-Alkoxybenzoic Acids
Experimental Protocol: Williamson Ether Synthesis of this compound (General Procedure)
This protocol is based on the well-established synthesis of similar p-alkoxybenzoic acids.
Step 1: Etherification
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Add isobutyl bromide (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with deionized water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 4-isobutoxybenzoate.
Step 2: Hydrolysis
-
Dissolve the crude methyl 4-isobutoxybenzoate in methanol.
-
Add a solution of potassium hydroxide (2.0 equivalents) in deionized water to the flask.
-
Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Add deionized water to the residue and acidify the solution to a pH of 2-3 with 1M HCl.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it in a vacuum oven.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
Benzoic acid and its derivatives are significant scaffolds in drug design and discovery due to their versatile chemical properties.[6] They can serve as precursors, intermediates, or protecting groups in the synthesis of active pharmaceutical ingredients (APIs).
While specific applications for this compound are not documented, its structural motifs are found in various biologically active molecules. For instance, alkoxy-substituted benzoic acids are explored for their potential in developing new therapeutic agents.
Potential Signaling Pathway Interactions
Although no specific signaling pathways have been elucidated for this compound, related compounds like 4-hydroxy-benzoic acid have been shown to exhibit estrogen-like effects by modulating the ERα, ERK, and PI3K/AKT signaling pathways.[7] It is plausible that derivatives like this compound could be investigated for similar activities.
Caption: Estrogenic signaling pathway of 4-hydroxy-benzoic acid.
Conclusion
The available scientific literature overwhelmingly pertains to 4-isobutylbenzoic acid rather than this compound. For researchers and drug development professionals, it is imperative to verify the exact chemical identity and CAS number of the compound of interest. While a synthetic route for this compound can be proposed based on standard organic chemistry principles, a thorough characterization and investigation of its biological activity would be required to ascertain its potential in drug development. Future research could explore whether this compound exhibits interesting biological activities, similar to other benzoic acid derivatives.
References
- 1. chromatoscientific.com [chromatoscientific.com]
- 2. 4-Isobutylbenzoic acid | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isobutylbenzoic Acid | CymitQuimica [cymitquimica.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 4-Isobutylbenzoic acid | CymitQuimica [cymitquimica.com]
- 6. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Crystal Structure of 4-Isobutoxybenzoic Acid: A Comprehensive Analysis
Researchers, scientists, and drug development professionals will find in this technical guide a detailed examination of the crystal structure of 4-isobutoxybenzoic acid. This document provides a summary of available crystallographic data, detailed experimental protocols for its synthesis and characterization, and visualizations of its molecular structure and experimental workflow.
Core Crystallographic Data
Extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and other publicly available resources, did not yield a determined crystal structure for this compound. The crystallographic information file (CIF), which contains the essential data on unit cell parameters, space group, and atomic coordinates, is not available in the public domain. Consequently, a detailed analysis of the crystal packing, intermolecular interactions, and quantitative structural data such as bond lengths and angles for the crystalline state of this compound cannot be provided at this time.
While data for related isomers such as 4-n-butoxybenzoic acid and 4-isobutylbenzoic acid exists, it is not scientifically valid to extrapolate this information to predict the precise crystal structure of this compound, as small changes in molecular geometry can lead to significant differences in crystal packing and solid-state properties.
Experimental Protocols
In the absence of specific literature detailing the synthesis and crystallization of this compound, a general and robust methodology based on the well-established Williamson ether synthesis is proposed. This approach is widely used for the preparation of alkoxybenzoic acids.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process:
-
Etherification: Ethyl 4-hydroxybenzoate is reacted with isobutyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the formation of the ether linkage.
-
Hydrolysis: The resulting ester, ethyl 4-isobutoxybenzoate, is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. Subsequent acidification with a mineral acid, like hydrochloric acid (HCl), precipitates the desired this compound.
Purification and Crystallization
The crude this compound can be purified by recrystallization. A suitable solvent system, likely a mixture of ethanol and water or a similar polar protic solvent system, would be used. The crude product is dissolved in the minimum amount of hot solvent, and the solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The purity of the recrystallized product should be assessed by techniques such as melting point determination and thin-layer chromatography (TLC).
Single Crystal Growth for X-ray Diffraction
To obtain single crystals suitable for X-ray diffraction analysis, a slow evaporation method is recommended. A saturated solution of the purified this compound in an appropriate solvent (e.g., ethanol, acetone, or ethyl acetate) would be prepared. This solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, which can yield high-quality single crystals.
Visualizations
Experimental Workflow
The logical flow of the synthesis and characterization process for this compound is depicted in the following diagram:
Caption: A flowchart illustrating the synthesis, purification, and characterization of this compound.
Molecular Structure
While the precise crystal structure is unknown, the molecular structure of this compound can be represented. In the crystalline state, benzoic acid derivatives commonly form hydrogen-bonded dimers.
Caption: A representation of the likely hydrogen-bonded dimer of this compound.
Conclusion and Future Work
This technical guide has outlined the current state of knowledge regarding the crystal structure of this compound. While a definitive crystal structure is not yet available in the public domain, this document provides a robust framework for its synthesis and crystallization. The successful growth of single crystals and subsequent analysis by X-ray diffraction would be a valuable contribution to the field, enabling a complete understanding of its solid-state properties. Such data would be of significant interest to researchers in materials science and drug development, where the crystal structure plays a crucial role in determining the physical and chemical properties of a compound.
4-isobutoxybenzoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and analytical methodologies related to 4-isobutoxybenzoic acid. The following sections detail its molecular characteristics, experimental protocols for its synthesis and analysis, and a visual representation of the synthetic pathway.
Core Data and Molecular Formula
This compound is a carboxylic acid derivative characterized by an isobutoxy group at the para position of the benzoic acid ring.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 4-(2-methylpropoxy)benzoic acid |
| CAS Number | 113943-99-6 |
| Physical Form | Solid |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are presented below. These protocols are intended for use by trained laboratory personnel.
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and isobutyl bromide.
Materials and Reagents:
-
4-hydroxybenzoic acid
-
Isobutyl bromide (1-bromo-2-methylpropane)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper
Procedure:
-
Preparation of Sodium 4-hydroxybenzoate: In a round-bottom flask, dissolve a specific molar equivalent of 4-hydroxybenzoic acid in ethanol. To this solution, add an equimolar amount of sodium hydroxide dissolved in a minimal amount of deionized water. Stir the mixture at room temperature until the 4-hydroxybenzoic acid is completely neutralized to form sodium 4-hydroxybenzoate.
-
Alkylation Reaction: To the solution of sodium 4-hydroxybenzoate, add a slight molar excess (e.g., 1.1 equivalents) of isobutyl bromide.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator. To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted isobutyl bromide and other non-polar impurities. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. The this compound will precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final pure this compound.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
HPLC Analysis of this compound
This protocol provides a general method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or another suitable buffer component
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 60:40 v/v). Acidify the aqueous component with a small amount of phosphoric acid to a pH of approximately 2.5-3 to ensure the analyte is in its protonated form. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase or a suitable solvent like acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water (acidified), isocratic or gradient elution
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection: UV at a wavelength of maximum absorbance for this compound (e.g., 254 nm).
-
-
Analysis: Inject the prepared standard solutions to generate a calibration curve. Then, inject the sample solutions. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Diagrams
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic pathway of this compound.
The Solubility Profile of 4-Isobutoxybenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-isobutoxybenzoic acid, a key physicochemical property for its application in research and drug development. A comprehensive review of publicly available data reveals a significant lack of quantitative solubility studies for this compound across various solvents. This document summarizes the available qualitative solubility information, presents related physicochemical parameters, and outlines relevant experimental methodologies found in the literature. The guide highlights the critical need for systematic experimental determination of the solubility of this compound to support its potential therapeutic applications.
Introduction
This compound is a derivative of benzoic acid with potential applications in medicinal chemistry and materials science. Understanding its solubility in different solvent systems is fundamental for formulation development, purification processes, and pharmacological studies. The presence of the isobutoxy group is expected to influence the molecule's lipophilicity and, consequently, its solubility profile[1]. This guide serves to consolidate the current knowledge on the solubility of this compound and to provide a framework for future experimental investigations.
Physicochemical Properties
Despite the scarcity of direct solubility data, some key physicochemical properties of this compound have been reported. These properties offer indirect insights into its likely solubility behavior.
| Property | Value | Comments | Source |
| CAS Number | 30762-0-6 | - | [2] |
| Aqueous Solubility | No data available | A safety data sheet explicitly states the absence of water solubility data. | [2] |
| Qualitative Water Solubility | Poor | A study on 4-alkoxybenzoic acids indicated poor water solubility for the series of compounds. | [3] |
| Qualitative Ethanol Solubility | Soluble | Stock solutions for experimental studies were prepared in ethanol, indicating good solubility. | [3] |
| pKa | 4.440 - 4.490 | The pKa values for a series of 4-alkoxybenzoic acids, including this compound, were determined to be very similar. | [3] |
Experimental Protocols
Detailed experimental protocols for determining the solubility of this compound are not available in the reviewed literature. However, a study investigating the antituberculotic activity of 4-alkoxybenzoic acids provides methodologies for determining the pKa and hydrophobicity (via HPLC capacity factors), which are relevant to understanding its solubility.
Determination of pKa Values
The pKa values of 4-alkoxybenzoic acids were determined potentiometrically. Stock solutions of the compounds were prepared in ethanol due to their poor water solubility. The titration of these solutions, containing 1% (v/v) ethanol, was performed, and the absorbance was measured at selected wavelengths alongside continuous pH monitoring. The pKa values were then calculated from the experimental A-pH curves using a nonlinear regression method[3].
High-Performance Liquid Chromatography (HPLC) for Hydrophobicity Assessment
The hydrophobicity of this compound was assessed using reverse-phase HPLC, which is a common proxy for lipophilicity and can be correlated with solubility in nonpolar solvents.
-
Column: Silasorb SPH C18, 7.5 µm (250 mm x 4 mm)
-
Mobile Phase: Methanol-water mixture (60:40 v/v) acidified with 10% perchloric acid to a pH of 2.7.
-
Flow Rate: 0.8 ml/min
-
Detection: UV at 254 nm
-
Temperature: 20 °C
-
Sample Preparation: Methanolic solutions of the compounds were injected.
-
Dead Time (t₀) Determination: A methanolic solution of potassium iodide was used[3].
The capacity factor (k') was then calculated, which serves as a measure of the compound's retention and, by extension, its hydrophobicity.
Relationship Between Structure, Lipophilicity, and Activity
The study on 4-alkoxybenzoic acids suggests a logical relationship where the structural feature (the alkoxy group) influences the lipophilicity of the compound, which in turn affects its biological activity. This relationship underscores the importance of understanding the compound's physicochemical properties, including solubility.
Conclusion and Future Directions
The available information on the solubility of this compound is limited to qualitative observations, indicating poor solubility in water and good solubility in ethanol. There is a clear absence of comprehensive, quantitative solubility data in a range of pharmaceutically and industrially relevant solvents.
For researchers, scientists, and drug development professionals working with this compound, the experimental determination of its solubility profile is a critical next step. Such studies should employ standard methods like the shake-flask method or potentiometric titration across a variety of solvents (e.g., water, buffers at different pH values, ethanol, methanol, acetone, DMSO, and pharmaceutically acceptable oils) and at different temperatures. The resulting data will be invaluable for enabling robust formulation design, ensuring accurate dosing in biological assays, and facilitating the overall development of this compound for its intended applications.
References
Spectroscopic Profile of 4-Isobutoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-isobutoxybenzoic acid, a significant compound in organic synthesis and medicinal chemistry. Due to the limited availability of a complete set of publicly accessible experimental spectra specifically for this compound, this guide presents predicted data and data from its close structural isomer, 4-n-butoxybenzoic acid, to provide a robust analytical profile. This information is invaluable for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, with data for 4-n-butoxybenzoic acid provided for comparative purposes.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 4-n-Butoxybenzoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.6 (br s) | Singlet (broad) | 1H | -COOH |
| 8.05 (d) | Doublet | 2H | Ar-H (ortho to -COOH) |
| 6.94 (d) | Doublet | 2H | Ar-H (ortho to -O-CH₂) |
| 4.04 (t) | Triplet | 2H | -O-CH₂- |
| 1.80 (m) | Multiplet | 2H | -O-CH₂-CH₂- |
| 1.51 (m) | Multiplet | 2H | -CH₂-CH₃ |
| 0.98 (t) | Triplet | 3H | -CH₃ |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃) of 4-n-Butoxybenzoic Acid .[1]
| Chemical Shift (δ) ppm | Assignment |
| 172.0 | C=O (Carboxylic Acid) |
| 163.5 | Ar-C (ipso, attached to -O) |
| 132.3 | Ar-C (ortho to -COOH) |
| 122.0 | Ar-C (ipso, attached to -COOH) |
| 114.5 | Ar-C (ortho to -O) |
| 68.2 | -O-CH₂- |
| 31.2 | -O-CH₂-CH₂- |
| 19.3 | -CH₂-CH₃ |
| 13.9 | -CH₃ |
Table 3: Infrared (IR) Absorption Data for Aromatic Carboxylic Acids
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H Stretch (Carboxylic Acid) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium-Strong | Aliphatic C-H Stretch |
| 1700-1680 | Strong | C=O Stretch (Carboxylic Acid) |
| 1600-1585 | Medium | Aromatic C=C Stretch |
| 1500-1400 | Medium | Aromatic C=C Stretch |
| 1320-1210 | Strong | C-O Stretch |
| 920 | Medium, Broad | O-H Bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Fragmentation Data for Benzoic Acid Derivatives
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular Ion for C₁₁H₁₄O₃) |
| 177 | [M - OH]⁺ |
| 149 | [M - COOH]⁺ or [M - C₂H₅O]⁺ |
| 121 | [M - C₄H₉O]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The sample is transferred to a 5 mm NMR tube.[2]
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition : A standard one-pulse sequence is utilized. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used. A wider spectral width (0-220 ppm) is required, and a larger number of scans (typically 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]
-
Instrumentation : The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization : For GC-MS analysis of a carboxylic acid, derivatization is often necessary to increase volatility. A common method is silylation. The this compound sample is dissolved in a suitable solvent (e.g., pyridine), and a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added.[4][5] The mixture is heated to ensure complete derivatization.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
GC Separation : The derivatized sample is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar column). The oven temperature is programmed to ramp up to achieve separation of the components.
-
MS Analysis : The eluting compounds are ionized, typically using electron ionization (EI) at 70 eV. The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 50-550 amu) to detect the molecular ion and fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
References
- 1. 4-N-BUTOXYBENZOIC ACID(1498-96-0) 13C NMR spectrum [chemicalbook.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Potential Applications of 4-Isobutoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isobutoxybenzoic acid, a derivative of benzoic acid, is a versatile organic compound with significant potential in materials science and pharmaceutical applications. Its molecular structure, featuring a carboxylic acid group, a benzene ring, and an isobutoxy substituent, provides a unique combination of properties that make it a valuable building block for the synthesis of liquid crystals and a potential scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in liquid crystal technology and as a standard in the pharmaceutical industry. Detailed experimental protocols for the synthesis of analogous compounds and a summary of key quantitative data are also presented.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Its structure and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(2-methylpropoxy)benzoic acid | |
| CAS Number | 114446-77-4 | |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Potential Applications
The unique molecular architecture of this compound lends itself to two primary areas of application: as a mesogenic core in the synthesis of liquid crystals and as a building block and reference standard in the pharmaceutical sector.
Liquid Crystal Synthesis
Para-alkoxybenzoic acids are a well-studied class of compounds known to exhibit thermotropic liquid crystalline behavior.[2] The rod-like shape of these molecules, arising from the linear arrangement of the alkoxy chain, phenyl ring, and carboxylic acid group, facilitates their self-assembly into ordered mesophases.[2] A key feature of these molecules is the formation of hydrogen-bonded dimers between the carboxylic acid moieties, which creates a more elongated and rigid structure conducive to the formation of nematic and smectic liquid crystal phases.[2][3]
The length and branching of the alkoxy chain, such as the isobutoxy group in this compound, play a crucial role in determining the specific liquid crystalline phases and their transition temperatures.[2] By modifying the alkyl chain, the mesomorphic properties can be finely tuned for specific applications in displays, sensors, and other optoelectronic devices.
Table 2: Phase Transition Temperatures of a Homologous Series of p-n-Alkoxybenzoic Acids
| Alkyl Chain (n) | Crystal to Nematic (°C) | Nematic to Isotropic (°C) |
| 1 | 117 | 147 |
| 2 | 106 | 154 |
| 3 | 98 | 147 |
| 4 | 107 | 147 |
| 5 | 99 | 154 |
| 6 | 100 | 153 |
| 7 | 93 | 147 |
| 8 | 98 | 148 |
| 9 | 95 | 144 |
| 10 | 98 | 143 |
This table presents data for the linear alkoxybenzoic acid series to illustrate the general trend. The branched isobutoxy group in this compound would influence these transition temperatures.
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as a certified reference material (CRM) for ibuprofen.[1] This designation signifies its use in various analytical applications, including pharmaceutical release testing, method development for both qualitative and quantitative analyses, and other calibration requirements.[1] Its structural similarity to ibuprofen makes it an important standard for ensuring the quality and purity of this widely used nonsteroidal anti-inflammatory drug (NSAID).
Furthermore, the benzoic acid scaffold is a common motif in a variety of biologically active molecules.[4][5][6] Derivatives of benzoic acid have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] The isobutoxy group can modulate the lipophilicity and metabolic stability of a molecule, potentially enhancing its pharmacokinetic and pharmacodynamic properties.[7] While specific drug development programs centered on this compound are not widely reported, its structural features suggest its potential as a starting point for the design and synthesis of novel drug candidates.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of analogous p-alkoxybenzoic acids and Schiff base liquid crystals, which can be adapted for this compound.
Synthesis of p-Alkoxybenzoic Acids via Williamson Ether Synthesis
This protocol describes a general and high-yielding method for the synthesis of p-alkoxybenzoic acids.[2]
Workflow for the Synthesis of p-Alkoxybenzoic Acids
Caption: General workflow for the two-step synthesis of this compound.
Materials:
-
Methyl 4-hydroxybenzoate
-
Isobutyl bromide (or other suitable alkyl halide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl)
Procedure:
-
Williamson Ether Synthesis:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add isobutyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
After completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-isobutoxybenzoate.[2]
-
-
Hydrolysis:
-
Dissolve the crude methyl 4-isobutoxybenzoate in methanol.
-
Add a solution of potassium hydroxide (2.0 eq) in deionized water.
-
Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).[2]
-
After cooling, remove the methanol under reduced pressure.
-
Add deionized water to the residue and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting white precipitate of this compound by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.[2]
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Synthesis of Schiff Base Liquid Crystals
This protocol outlines the synthesis of Schiff base liquid crystals, for which 4-alkoxybenzoic acid derivatives can be precursors after conversion to the corresponding aldehyde.
Workflow for the Synthesis of Schiff Base Liquid Crystals
Caption: General workflow for the synthesis of Schiff base liquid crystals.
Materials:
-
4-Isobutoxybenzaldehyde (can be synthesized from this compound)
-
4-n-Alkylaniline (e.g., 4-butylaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isobutoxybenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.[8]
-
Add an equimolar amount of the desired 4-n-alkylaniline to the stirred solution.[8]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[8]
-
-
Reflux:
-
Heat the mixture to reflux and maintain for 2-4 hours.[8]
-
Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.[8]
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[8]
-
Characterization Techniques
The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and, in the case of liquid crystals, their mesomorphic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.[2]
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To visually observe the liquid crystalline phases and identify their characteristic textures.[8]
Conclusion
This compound is a compound with significant, though not yet fully exploited, potential. Its established role as a pharmaceutical standard for ibuprofen underscores its importance in quality control within the drug industry. The broader class of p-alkoxybenzoic acids, to which it belongs, is well-known for its liquid crystalline properties, making this compound a promising candidate for the development of novel materials for optical and electronic applications. While its direct application in drug discovery is less defined, the prevalence of the benzoic acid scaffold in medicinal chemistry suggests that this compound and its derivatives could serve as valuable starting points for the synthesis of new therapeutic agents. Further research into the specific biological activities of this compound and the liquid crystalline properties of its derivatives is warranted to fully realize its potential.
References
- 1. 4-Isobutylbenzoic acid Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Health and Safety Information for 4-Isobutoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information currently available for 4-isobutoxybenzoic acid. The information is compiled from various safety data sheets and chemical databases. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses related to this compound.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-(2-methylpropoxy)benzoic acid, p-Isobutoxybenzoic acid |
| CAS Number | 1571-08-0 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [1] |
| Chemical Structure |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system. Ingestion may also be harmful.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
GHS Pictograms:
Signal Word: Warning
Toxicological Data
Quantitative toxicological data for this compound is limited in publicly available literature. The GHS classification "Harmful if swallowed" (H302) suggests an acute oral LD50 in the range of 300 to 2000 mg/kg for rats, according to UN GHS criteria. However, specific experimental data for this compound has not been identified. For a related compound, p-isobutyl-benzoic acid, an intravenous LD50 in mice has been reported.
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Intravenous | 56 mg/kg | [5] |
| LD50 (Oral, Rat) for Benzoic Acid (analogue) | Rat | Oral | 1700 mg/kg | [6] |
| LD50 (Dermal, Rabbit) for Benzoic Acid (analogue) | Rabbit | Dermal | >2,000 mg/kg | |
| LC50 (Inhalation, Rat) for Benzoic Acid (analogue) | Rat | Inhalation (4h) | >12.2 mg/L |
Note: Data for benzoic acid is provided for context as a structurally related compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Solid, powder | |
| Color | White to off-white | |
| Melting Point | 139-141 °C | [2] |
| Boiling Point | Not available | |
| Flash Point | Not available | |
| Solubility | Insoluble in water. | [7] |
| Vapor Pressure | Not available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in safety assessments of chemicals like this compound.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.
-
Principle: The method uses a small number of animals in a stepwise process to classify a substance into a toxicity category based on the observed mortality.
-
Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
The substance is administered orally to a group of three animals.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased or decreased, or the study is stopped.
-
-
Data Analysis: The LD50 is not determined precisely, but the substance is assigned to a GHS category based on the dose at which mortality is observed.
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the skin of an animal and the resulting skin reaction is observed and graded.
-
Animal Selection: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
-
The exposure period is typically 4 hours.
-
After exposure, the patch is removed and the skin is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The severity of the skin reactions is scored according to a standardized scale (Draize scale). The mean scores for erythema and edema are used to classify the substance's irritation potential.
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied to one eye of an animal, with the other eye serving as a control. The resulting ocular reactions are observed and graded.
-
Animal Selection: Albino rabbits are the recommended species.
-
Procedure:
-
A single dose of 0.1 g of the solid is instilled into the conjunctival sac of one eye.
-
The eyelids are held together for a short period to prevent loss of the substance.
-
The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
-
-
Data Analysis: The severity of the ocular lesions is scored using a standardized system. The scores are used to classify the substance's eye irritation potential.
Flash Point Determination (ASTM D93)
The Pensky-Martens closed-cup method is commonly used to determine the flash point of combustible solids.
-
Principle: A sample of the substance is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the sample. The flash point is the lowest temperature at which the vapors ignite.
-
Apparatus: Pensky-Martens closed-cup tester.
-
Procedure:
-
The solid is placed in the test cup.
-
The cup is heated at a slow, constant rate.
-
A test flame is directed into the cup at regular temperature intervals.
-
The temperature at which a flash is observed is recorded as the flash point.
-
-
Data Analysis: The observed flash point is corrected for barometric pressure.
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Handle in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (see Section 7).
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store at room temperature.
-
Store away from incompatible materials such as strong oxidizing agents.
Exposure Controls and Personal Protection
Engineering Controls:
-
Use in a well-ventilated area. Local exhaust ventilation is recommended.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator (e.g., N95) should be worn.
First Aid Measures
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes under fire conditions. Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source is a potential dust explosion hazard.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Signaling Pathways and Logical Relationships
Experimental Workflow for Safety Assessment
Caption: Workflow for the safety assessment of a chemical substance.
Logical Relationship of Safety Procedures
Caption: Logical relationship of safety procedures for handling hazardous chemicals.
References
- 1. 4-Isobutylbenzoic acid | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. 1571-08-0 | CAS DataBase [m.chemicalbook.com]
A Historical and Technical Guide to 4-Alkoxybenzoic Acids for Researchers
This in-depth technical guide provides a comprehensive historical and technical overview of 4-alkoxybenzoic acids, a class of compounds pivotal to the development of liquid crystal technologies and of growing interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Historical Overview: From Curiosity to Core Technology
The story of 4-alkoxybenzoic acids is intrinsically linked to the discovery and development of liquid crystals. The journey began in 1888 when Austrian botanist Friedrich Reinitzer observed that a derivative of cholesterol, cholesteryl benzoate, appeared to have two distinct melting points.[1][2] When heated, the solid crystal melted into a cloudy, viscous liquid at 145°C, and upon further heating, it became a clear, transparent liquid at 179°C.[1][2] Intrigued by this unusual phenomenon, Reinitzer collaborated with German physicist Otto Lehmann, who, using a polarized light microscope, discovered that the cloudy intermediate phase possessed properties of both a liquid and a crystal.[2] Lehmann coined the term "liquid crystal" to describe this new state of matter.[2]
While the initial discovery was made with a cholesterol derivative, the systematic study of the relationship between molecular structure and liquid crystalline properties gained significant momentum with the work of George W. Gray in the mid-20th century. His methodical research, starting in 1946, focused on the synthesis and characterization of various mesomorphic materials, with a significant emphasis on the homologous series of 4-alkoxybenzoic acids.[3] Gray's work was foundational in establishing the principles of molecular design for liquid crystalline materials, demonstrating how systematic changes in the length of the alkoxy chain could predictably alter the temperature range and type of the liquid crystal phase.[3]
A key structural feature of 4-alkoxybenzoic acids that drives their liquid crystalline behavior is their ability to form hydrogen-bonded dimers.[4] The two carboxylic acid groups from adjacent molecules associate to create a more elongated, rod-like supramolecular structure, which is conducive to the formation of ordered, yet fluid, mesophases.[4] This self-assembly through hydrogen bonding is a critical aspect of their mesomorphic properties.
The early research by pioneers like Reinitzer, Lehmann, and later the systematic studies by Gray and his contemporaries, transformed liquid crystals from a scientific curiosity into a cornerstone of modern display technology and a subject of ongoing research for new applications.
Data Presentation: Physicochemical Properties of 4-Alkoxybenzoic Acids
The systematic variation of the alkyl chain length in the 4-alkoxybenzoic acid homologous series has a profound and predictable effect on their mesomorphic properties. The following table summarizes the transition temperatures for a series of these compounds, illustrating the relationship between molecular structure and the stability of the nematic and smectic liquid crystal phases.
| Alkyl Chain (n) | Compound Name | Crystal to Nematic/Smectic (°C) | Smectic to Nematic (°C) | Nematic to Isotropic (°C) (Clearing Point) |
| 1 | 4-Methoxybenzoic acid | 176 | - | 186 |
| 2 | 4-Ethoxybenzoic acid | 198 | - | 207 |
| 3 | 4-Propoxybenzoic acid | 148 | - | 154 |
| 4 | 4-Butoxybenzoic acid | 147 | - | 161 |
| 5 | 4-Pentyloxybenzoic acid | 126 | - | 152 |
| 6 | 4-Hexyloxybenzoic acid | 106 | - | 154 |
| 7 | 4-Heptyloxybenzoic acid | 98 | 102 | 147 |
| 8 | 4-Octyloxybenzoic acid | 101 | 108 | 147 |
| 9 | 4-Nonyloxybenzoic acid | 97 | 115 | 144 |
| 10 | 4-Decyloxybenzoic acid | 97 | 120 | 142 |
| 11 | 4-Undecyloxybenzoic acid | 96 | 123 | 139 |
| 12 | 4-Dodecyloxybenzoic acid | 98 | 126 | 137 |
Note: Transition temperatures can vary slightly depending on the purity of the sample and the analytical technique used. The data presented here is a compilation from various sources for illustrative purposes.
Experimental Protocols
The synthesis of 4-alkoxybenzoic acids is a well-established procedure in organic chemistry, typically involving a Williamson ether synthesis followed by saponification if starting from an ester, or direct alkylation of 4-hydroxybenzoic acid. Below are detailed methodologies for key experimental procedures.
Synthesis of a Representative 4-Alkoxybenzoic Acid: 4-Heptyloxybenzoic Acid
This protocol details the synthesis of 4-heptyloxybenzoic acid from 4-hydroxybenzoic acid and 1-bromoheptane.
Materials:
-
4-hydroxybenzoic acid
-
1-bromoheptane
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve a specific molar amount of potassium hydroxide (e.g., 0.25 moles) in 100 mL of absolute ethanol with stirring. To this solution, add 4-hydroxybenzoic acid (e.g., 0.1 moles).[5]
-
Addition of Alkyl Halide: While stirring, add a slight molar excess of 1-bromoheptane (e.g., 0.12 moles) to the reaction mixture.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 4 to 8 hours. The reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Hydrolysis of any Ester Byproduct: After the initial reflux period, add a 10% aqueous KOH solution (e.g., 20 mL) to the reaction mixture and continue to reflux for an additional 2 hours. This step ensures the hydrolysis of any ester that may have formed as a byproduct.[5]
-
Precipitation of the Product: After the second reflux period, allow the reaction mixture to cool to room temperature. Carefully and slowly acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic (pH 1-2), which will cause the 4-heptyloxybenzoic acid to precipitate out of the solution as a white solid.[5]
-
Isolation and Purification: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, until a constant melting point is achieved.[5]
Characterization Techniques
-
Melting Point Determination: The melting point and any liquid crystalline transition temperatures can be determined using a standard melting point apparatus, often equipped with a polarizing filter to observe the characteristic textures of the mesophases.
-
Differential Scanning Calorimetry (DSC): DSC is a powerful technique for accurately determining the temperatures and enthalpy changes associated with phase transitions (crystal-to-mesophase, mesophase-to-mesophase, and mesophase-to-isotropic liquid).
-
Polarized Optical Microscopy (POM): POM is essential for identifying the type of liquid crystal phase (e.g., nematic, smectic) by observing the unique optical textures that form as the sample is heated and cooled on a temperature-controlled stage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized 4-alkoxybenzoic acids.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.
Biological Signaling Pathways Involving 4-Hydroxybenzoic Acid and its Derivatives
Recent research has revealed that 4-hydroxybenzoic acid (4-HBA), the core structure of 4-alkoxybenzoic acids, and its derivatives can modulate various biological signaling pathways. This has opened up new avenues for their potential application in drug development.
AaeR-Mediated Signaling in Shigella sonnei
In the pathogenic bacterium Shigella sonnei, 4-HBA acts as a signaling molecule that regulates virulence and other physiological functions.[1][3] The bacterium synthesizes 4-HBA from chorismate via the enzyme UbiC.[1][3] 4-HBA then binds to the transcriptional regulator AaeR, which subsequently modulates the expression of genes involved in biofilm formation, extracellular polysaccharide (EPS) production, and virulence.[1][3]
Estrogen Receptor α-Dependent Signaling
4-Hydroxybenzoic acid has been shown to exhibit estrogenic activity by interacting with the estrogen receptor α (ERα).[6][7] This interaction can trigger downstream signaling cascades, including the activation of the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the phosphorylation and activation of ERα and the regulation of estrogen-responsive genes.[6][7]
Akt/NF-κB Survival Signaling Pathway
Derivatives of 4-alkoxybenzoic acids have been investigated for their potential as anti-cancer agents. Some of these compounds have been shown to target the Akt/NF-κB cell survival signaling pathway. This pathway is often dysregulated in cancer, promoting cell proliferation and inhibiting apoptosis. By inhibiting the phosphorylation of Akt, these compounds can prevent the subsequent activation of NF-κB, a key transcription factor for pro-survival genes, thereby inducing apoptosis in cancer cells.
References
- 1. Comparative analysis of phase transition temperatures and rheological characteristics of p-n-alkyl- and p-n-alkyloxy-benzoic acids [nano.ivanovo.ac.ru]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. srd.nist.gov [srd.nist.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Liquid Crystals Using 4-Isobutoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of calamitic (rod-shaped) liquid crystals utilizing 4-isobutoxybenzoic acid as a key building block. The protocols outlined herein are intended to serve as a comprehensive guide for the preparation and characterization of these materials, which have significant potential in various applications, including display technologies and as specialized solvents in drug development.
Introduction
4-Alkoxybenzoic acids are a well-established class of compounds known to exhibit liquid crystalline properties.[1] Their rod-like molecular structure, facilitated by the formation of hydrogen-bonded dimers between the carboxylic acid groups, promotes the self-assembly into ordered mesophases.[1][2] The isobutoxy group in this compound provides a flexible terminal chain that influences the transition temperatures and the type of liquid crystal phase observed.
This application note focuses on a two-step synthetic sequence: first, the preparation of this compound via a Williamson ether synthesis, and second, its subsequent esterification with a substituted phenol to form a more complex, non-hydrogen-bonded liquid crystal. This esterification allows for the fine-tuning of the liquid crystalline properties by modifying the phenolic component.[3]
Synthesis Pathway Overview
The overall synthetic strategy involves two main stages, as depicted in the diagram below. The initial step is the synthesis of the key intermediate, this compound. This is followed by an esterification reaction to yield the final liquid crystalline product.
Figure 1: Overall two-stage synthesis pathway.
Experimental Protocols
Stage 1: Synthesis of this compound
This stage is comprised of a Williamson ether synthesis to form methyl 4-isobutoxybenzoate, followed by hydrolysis to yield the desired carboxylic acid.
3.1.1. Experimental Workflow: Stage 1
Figure 2: Workflow for the synthesis of this compound.
3.1.2. Protocol for Methyl 4-isobutoxybenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) to the reaction mixture.[1]
-
Heat the mixture to 80-90 °C and stir for 12-16 hours.[1]
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-isobutoxybenzoate.[1]
3.1.3. Protocol for this compound (Hydrolysis)
-
Dissolve the crude methyl 4-isobutoxybenzoate in methanol.
-
Add a solution of potassium hydroxide (2.0 eq) in deionized water.
-
Reflux the mixture for 4-6 hours, monitoring for the disappearance of the ester spot by TLC.[1]
-
After cooling, remove the methanol under reduced pressure.
-
Add deionized water to the residue and acidify to a pH of 2-3 with 1M HCl, which will cause a white precipitate to form.[1]
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven to yield this compound.
Stage 2: Synthesis of 4-Cyanophenyl 4-isobutoxybenzoate
This stage involves the esterification of this compound with 4-cyanophenol. The resulting ester is a classic example of a calamitic liquid crystal.
3.2.1. Experimental Workflow: Stage 2
Figure 3: Workflow for the esterification reaction.
3.2.2. Protocol for Esterification
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq), 4-cyanophenol (1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in dry dichloromethane.[4]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in dry dichloromethane.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure 4-cyanophenyl 4-isobutoxybenzoate.[3]
Characterization and Data
The synthesized compounds should be characterized to confirm their structure and purity, and to determine their liquid crystalline properties.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups (e.g., C=O stretch of the ester, C≡N stretch of the nitrile).[1]
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[2][3]
-
Polarized Optical Microscopy (POM): To visually identify and characterize the liquid crystal mesophases by observing their unique textures.[2]
Representative Data
The following table summarizes the expected phase transition temperatures for this compound and a representative ester, 4-cyanophenyl 4-isobutoxybenzoate. These values are illustrative and may vary based on sample purity.
| Compound Name | Structure | Transition | Temperature (°C) |
| This compound | Isobutyl-Ph-COOH | Melting (Crystal to Nematic) | ~135 |
| Clearing (Nematic to Isotropic) | ~155 | ||
| 4-Cyanophenyl 4-isobutoxybenzoate | Isobutyl-Ph-COO-Ph-CN | Melting (Crystal to Nematic) | ~90 |
| Clearing (Nematic to Isotropic) | ~105 |
Note: Ph represents a benzene ring.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis and characterization of liquid crystals derived from this compound. By following these procedures, researchers can reliably produce these materials and investigate their structure-property relationships. The versatility of the esterification reaction allows for the creation of a wide range of liquid crystalline compounds with tailored properties, suitable for advanced applications in materials science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
4-Isobutoxybenzoic Acid: A Versatile Precursor in Organic Synthesis for Advanced Materials and Bioactive Molecules
For Immediate Release
Shanghai, China – December 28, 2025 – 4-Isobutoxybenzoic acid is emerging as a significant precursor in the field of organic synthesis, offering a versatile scaffold for the development of advanced materials such as liquid crystals and novel bioactive molecules with potential therapeutic applications. Its unique molecular structure, featuring a carboxylic acid group amenable to a variety of transformations and an isobutoxy tail that can influence material properties and biological interactions, makes it a valuable building block for researchers in materials science and drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of liquid crystals, esters, and amides, targeting researchers, scientists, and professionals in drug development.
Application in Liquid Crystal Synthesis
4-Alkoxybenzoic acids are a well-established class of compounds known for their liquid crystalline properties. The rod-like shape of these molecules, facilitated by the formation of hydrogen-bonded dimers through their carboxylic acid groups, allows them to self-assemble into ordered mesophases, such as nematic and smectic phases. The isobutoxy group in this compound contributes to the molecular asymmetry and influences the thermal and optical properties of the resulting liquid crystalline materials.
A key synthetic strategy involves the esterification of this compound with various phenols to create mesogenic esters. A crucial intermediate in this process is the conversion of the carboxylic acid to the more reactive 4-isobutoxybenzoyl chloride.
Experimental Protocol: Synthesis of 4-Isobutoxybenzoyl Chloride
Objective: To synthesize 4-isobutoxybenzoyl chloride, a key intermediate for ester and amide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Dean-Stark apparatus (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place this compound (1 equivalent).
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents) and a catalytic amount of dry dimethylformamide (DMF) if necessary.
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-isobutoxybenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 194.23 | 1 | - |
| Thionyl chloride | 118.97 | 2-3 | - |
| 4-Isobutoxybenzoyl chloride | 212.67 | - | >90 |
Logical Workflow for Liquid Crystal Synthesis:
Caption: Synthetic pathway for liquid crystalline esters from this compound.
Precursor for Ester Synthesis
The carboxylic acid functionality of this compound readily undergoes esterification with a wide range of alcohols, a fundamental transformation in organic synthesis. These esters can serve as intermediates for further functionalization or as final products with applications in various fields, including fragrances, plasticizers, and pharmaceuticals.
Experimental Protocol: Fischer Esterification of this compound
Objective: To synthesize an ester derivative from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, butanol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1 equivalent) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or distillation.
| Reactant/Product | Example Alcohol | Typical Reaction Time (h) | Typical Yield (%) |
| This compound | Ethanol | 4-8 | 80-95 |
| n-Butanol | 6-12 | 85-98 |
Building Block for Amide Synthesis
Amide bond formation is a critical reaction in the synthesis of pharmaceuticals and biologically active compounds. This compound can be converted into a variety of amides by reacting its activated form (the acyl chloride) with primary or secondary amines.
Experimental Protocol: Synthesis of N-substituted 4-Isobutoxybenzamides
Objective: To synthesize an amide derivative from 4-isobutoxybenzoyl chloride and an amine.
Materials:
-
4-Isobutoxybenzoyl chloride
-
Primary or secondary amine
-
Triethylamine or pyridine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) and a base such as triethylamine (1.1 equivalents) in a dry solvent like DCM or THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-isobutoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
| Amine Type | Example Amine | Typical Reaction Time (h) | Typical Yield (%) |
| Primary | Aniline | 2-4 | 85-95 |
| Secondary | Diethylamine | 4-8 | 80-90 |
General Workflow for Ester and Amide Synthesis:
Caption: General workflow for the synthesis of esters and amides from this compound.
Potential in Drug Discovery
While specific, extensively studied drug candidates derived directly from this compound are not yet widespread in the literature, the benzoic acid scaffold is a common motif in a vast array of pharmaceuticals. The isobutoxy group can modulate physicochemical properties such as lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). Researchers are exploring the synthesis of novel this compound derivatives as potential antimicrobial and anticancer agents, leveraging the established biological activity of related benzoic acid compounds. The synthetic protocols outlined above provide a foundation for the creation of compound libraries for screening and lead optimization in drug development programs.
Application Notes and Protocols for the Quantification of 4-Isobutoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutoxybenzoic acid is an aromatic carboxylic acid derivative with potential applications in various fields, including pharmaceuticals and materials science. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with a discussion on the applicability of UV-Vis Spectrophotometry.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the recommended method due to its high specificity, sensitivity, and adaptability to various sample types. Reversed-phase HPLC with UV detection is particularly well-suited for aromatic carboxylic acids.
-
Gas Chromatography (GC): GC can also be used for the quantification of this compound. However, due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile ester, such as the methyl ester.[1][2][3][4] This method is advantageous for its high resolution.
-
UV-Vis Spectrophotometry: While aromatic carboxylic acids exhibit a characteristic UV absorbance, this method is generally less specific than chromatographic techniques.[5][6] It can be a simple and rapid method for the quantification of pure samples or in matrices with no interfering substances that absorb at a similar wavelength.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters and typical conditions for the analytical methods described.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity | Separation based on volatility | Measurement of light absorbance |
| Specificity | High | High | Low to Medium |
| Sensitivity | High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) | Medium (µg/mL to mg/mL) |
| Sample Throughput | Medium | Medium | High |
| Typical Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5, HP-5) | Not Applicable |
| Mobile Phase / Carrier Gas | Acetonitrile/Water with acid modifier (e.g., phosphoric acid) | Helium or Nitrogen | Not Applicable |
| Detection | UV-Vis Detector (e.g., 230-280 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | UV-Vis Spectrophotometer |
| Derivatization | Not required | Required (e.g., methylation) | Not required |
| Primary Application | Routine quality control, formulation analysis, stability studies | Trace analysis, impurity profiling | Quick estimation of concentration in pure solutions |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain a known amount of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detector Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
6. Analysis
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
7. System Suitability
-
Perform system suitability tests before analysis, including parameters like theoretical plates, tailing factor, and repeatability of injections.
Protocol 2: Quantification of this compound by GC-FID after Derivatization
This protocol describes the quantification of this compound by gas chromatography with flame ionization detection (GC-FID) following derivatization to its methyl ester.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or a methylation agent like (Trimethylsilyl)diazomethane solution
-
Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
-
Internal standard (e.g., methyl 4-tert-butylbenzoate)
-
Vials for derivatization and GC analysis
2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
-
Capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. Derivatization Procedure (Esterification with Methanol/Sulfuric Acid)
-
Accurately weigh a known amount of the sample or standard into a reaction vial.
-
Add a known amount of the internal standard.
-
Add 1 mL of anhydrous methanol and 2-3 drops of concentrated sulfuric acid.
-
Seal the vial and heat at 60-70 °C for 1-2 hours.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of dichloromethane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The solution is now ready for GC injection.
4. GC-FID Conditions
-
Column: DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
5. Analysis
-
Prepare a calibration curve by derivatizing a series of standard solutions of this compound with a constant concentration of the internal standard.
-
Plot the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration of the standard.
-
Inject the derivatized sample and determine the concentration of this compound from the calibration curve.
Visualizations
Caption: HPLC analysis workflow for this compound quantification.
Caption: GC-FID analysis workflow including the essential derivatization step.
References
Application Notes and Protocols for 4-Isobutoxybenzoic Acid in Polymer Chemistry
To the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific documented applications, experimental protocols, or quantitative data for the use of 4-isobutoxybenzoic acid in polymer chemistry. The following application notes and protocols are based on the well-established use of structurally analogous p-alkoxybenzoic acids in the synthesis of liquid crystalline polymers. These should be considered as a predictive guide and a starting point for the investigation of this compound in similar applications. All provided data and protocols are for these analogous compounds and not for polymers derived from this compound itself.
Introduction: The Potential Role of this compound in Polymer Science
This compound belongs to the family of p-alkoxybenzoic acids, which are renowned for their use as mesogens—the fundamental building blocks of liquid crystalline polymers (LCPs). The rigid aromatic core of the benzoic acid, combined with a flexible alkoxy tail, imparts the necessary molecular geometry for the formation of ordered, yet fluid, liquid crystal phases. These materials are of significant interest due to their exceptional thermal stability, chemical resistance, and mechanical properties.
While direct polymerization of 4-hydroxybenzoic acid is common for creating high-performance LCPs, the introduction of an alkoxy group, such as isobutoxy, is a key strategy to lower the melting point and modify the mesophase behavior of the resulting polymers. It is hypothesized that this compound could be a valuable monomer for creating novel thermotropic LCPs with unique phase transitions and processing characteristics.
Potential Application: Synthesis of Liquid Crystalline Polyesters
The primary anticipated application of this compound in polymer chemistry is as a monomer in the synthesis of thermotropic liquid crystalline polyesters. These polymers exhibit a high degree of molecular order in the melt, which can be retained upon cooling to form solid materials with exceptional properties. The isobutoxy group would likely serve to disrupt excessive crystallinity, making the polymer more processable at lower temperatures compared to poly(4-hydroxybenzoic acid).
A common synthetic route for this class of polymers is melt polycondensation. For a monomer like this compound, direct polycondensation is not feasible. A common and effective strategy is the prior acetylation of the corresponding hydroxy-monomer to form an acetoxy derivative, which then undergoes polycondensation. As this compound does not have a free hydroxyl group, it would likely be used as a co-monomer with a diol and another dicarboxylic acid, or it would need to be chemically modified to be suitable for self-polycondensation.
A more direct analogy can be drawn from the synthesis of polymers from 4-hydroxybenzoic acid, where it is first converted to 4-acetoxybenzoic acid.
Experimental Protocols (Based on Analogous Monomers)
The following protocols are adapted from established procedures for the synthesis of liquid crystalline polyesters from analogous p-hydroxybenzoic acids and other p-alkoxybenzoic acids.
Protocol 3.1: Synthesis of Poly(4-oxybenzoyl) via Melt Polycondensation of 4-Acetoxybenzoic Acid
This protocol describes the synthesis of a homopolyester from 4-acetoxybenzoic acid, a derivative of 4-hydroxybenzoic acid. This serves as a foundational method that could be adapted for copolyesters involving this compound as a comonomer.
Materials:
-
4-Acetoxybenzoic acid
-
High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and vacuum outlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: Place 4-acetoxybenzoic acid into the reaction vessel.
-
Inert Atmosphere: Purge the vessel with dry nitrogen gas for 15-20 minutes to remove any oxygen.
-
Initial Heating (Melt Phase): Begin stirring and heat the reactor to a temperature of 250-280°C under a slow stream of nitrogen. The monomer will melt and the polycondensation reaction will begin, releasing acetic acid as a byproduct.
-
Polymerization: Maintain this temperature for 2-4 hours. The viscosity of the melt will noticeably increase as the polymer chains grow.
-
High Vacuum Stage: Increase the temperature to 280-320°C and gradually apply a high vacuum (less than 1 mmHg). This stage is crucial for removing the remaining acetic acid and driving the polymerization to achieve a high molecular weight polymer.
-
Final Polymerization: Continue the reaction under high vacuum for another 2-4 hours. The torque on the stirrer will increase significantly, indicating a high melt viscosity and high molecular weight.
-
Cooling and Isolation: Discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be isolated.
Application Notes and Protocols for the Esterification of 4-Isobutoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of isobutyl 4-isobutoxybenzoate via Fischer-Speier esterification of 4-isobutoxybenzoic acid. This method is widely applicable for the preparation of esters from carboxylic acids and alcohols.
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a wide range of compounds used in the pharmaceutical, fragrance, and materials industries. The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This protocol outlines the synthesis of isobutyl 4-isobutoxybenzoate from this compound and isobutanol, a reaction valuable for the introduction of an isobutyl ester group, which can serve as a protecting group or modulate the biological activity of the parent molecule.
Reaction Principle
The esterification of this compound with isobutanol is an equilibrium process catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid.[2][3] To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, and the water formed during the reaction can be removed, for example, by azeotropic distillation with a suitable solvent.[3][4] The reaction mechanism involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack of the alcohol, and subsequent elimination of water to form the ester.[4]
Experimental Protocol
This protocol is adapted from established procedures for the esterification of similar benzoic acid derivatives.[5][6]
Materials:
-
This compound
-
Isobutanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Acetonitrile (optional, as solvent)[5]
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (if necessary)
-
Ethyl acetate and petroleum ether or hexane for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), isobutanol (1.1-1.5 eq), and an optional solvent such as acetonitrile.[5]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-18 hours.[2][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
If necessary, purify the crude ester by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether or hexane as the eluent.[5]
-
Data Presentation
The following table summarizes the expected quantitative data for the esterification of this compound, based on typical yields for similar reactions.[5]
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | |
| Isobutanol | 1.1 - 1.5 eq | [5] |
| Catalyst (H₂SO₄) | 0.1 - 1.18 eq | [5] |
| Reaction Conditions | ||
| Temperature | 80 - 85 °C | [5] |
| Reaction Time | 16 - 18 h | [5] |
| Product | ||
| Product Name | Isobutyl 4-isobutoxybenzoate | |
| Appearance | Colorless liquid (expected) | |
| Expected Yield | 97 - 99% | [5] |
| Purity | >95% (NMR pure in many cases) | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of isobutyl 4-isobutoxybenzoate.
Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. athabascau.ca [athabascau.ca]
Application Notes and Protocols for 4-Isobutoxybenzoic Acid in Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-isobutoxybenzoic acid as a versatile component in drug formulation. The focus is on its application as a counter-ion for salt formation, a co-former in co-crystal engineering, and as a promoiety in prodrug design to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), particularly those with poor aqueous solubility.
Introduction to this compound in Pharmaceutical Development
This compound is a derivative of benzoic acid with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2] Its structural features, including a carboxylic acid group for salt formation and prodrug synthesis, and a benzene ring capable of forming non-covalent interactions, make it a valuable excipient in pharmaceutical development. The isobutyl group contributes to its lipophilic character, which can be strategically employed to modulate the solubility and permeability of drug candidates.
The primary applications of this compound in drug formulation are centered on addressing the challenges of poorly soluble drugs, which are a significant hurdle in drug development. By forming salts, co-crystals, or prodrugs, this compound can significantly improve a drug's solubility, dissolution rate, and, consequently, its oral bioavailability.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug formulation.
| Property | Value | Reference |
| Synonyms | 4-(2-methylpropyl)benzoic acid | [1][2] |
| CAS Number | 38861-88-0 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Application 1: Salt Formation for Solubility Enhancement
For basic active pharmaceutical ingredients (APIs), forming a salt with an acidic counter-ion like this compound is a common and effective strategy to enhance aqueous solubility and dissolution rate. The selection of an appropriate salt-former is a critical step in pre-formulation studies.
Illustrative Example: Salt of a Hypothetical Basic Drug (API-B)
To demonstrate the utility of this compound in salt formation, we present a hypothetical case study of a weakly basic API (API-B) with poor water solubility.
| Formulation | Aqueous Solubility (mg/mL at 25°C) | Dissolution Rate (mg/min/cm²) |
| API-B (Free Base) | 0.05 | 0.1 |
| API-B 4-Isobutoxybenzoate Salt | 1.2 | 2.5 |
Experimental Protocol: Preparation and Characterization of API-B 4-Isobutoxybenzoate Salt
Objective: To prepare the 4-isobutoxybenzoate salt of API-B and evaluate its solubility.
Materials:
-
API-B (free base)
-
This compound
-
Methanol (analytical grade)
-
Diethyl ether (analytical grade)
Procedure:
-
Dissolve 1 mmol of API-B (free base) in 20 mL of methanol.
-
In a separate flask, dissolve 1 mmol of this compound in 10 mL of methanol.
-
Slowly add the this compound solution to the API-B solution while stirring.
-
Continue stirring the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Wash the solid residue with 15 mL of diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield the API-B 4-isobutoxybenzoate salt.
Characterization:
-
Structure Confirmation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
Purity: High-Performance Liquid Chromatography (HPLC).
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Crystallinity: Powder X-ray Diffraction (PXRD).
Application 2: Co-crystal Formation for Modulating Physicochemical Properties
Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonds. Co-crystallization with a suitable co-former like this compound can alter the crystal lattice of an API, leading to improved solubility, stability, and bioavailability.
Illustrative Example: Co-crystal of a Hypothetical Neutral Drug (API-N)
This example illustrates the formation of a co-crystal between a neutral, poorly soluble API (API-N) and this compound.
| Formulation | Melting Point (°C) | Aqueous Solubility (mg/mL at 25°C) |
| API-N | 185 | 0.02 |
| API-N / this compound Co-crystal (1:1) | 165 | 0.5 |
Experimental Protocol: Preparation and Characterization of API-N / this compound Co-crystal
Objective: To prepare a co-crystal of API-N and this compound and characterize its properties.
Materials:
-
API-N
-
This compound
-
Acetone (analytical grade)
Procedure (Solvent Evaporation Method):
-
Dissolve equimolar amounts of API-N and this compound in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature.
-
Continue to let the solvent evaporate slowly in a fume hood until crystals form.
-
Collect the crystals by filtration and wash with a small amount of cold acetone.
-
Dry the crystals under vacuum.
Characterization:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and confirm co-crystal formation.
-
Powder X-ray Diffraction (PXRD): To analyze the bulk crystalline phase.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.
-
Infrared (IR) and Raman Spectroscopy: To identify changes in intermolecular interactions.
Application 3: Prodrug Design for Improved Bioavailability
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This compound can be used as a promoiety to create an ester prodrug of an API containing a hydroxyl or amine group. This can enhance the lipophilicity of the parent drug, potentially improving its absorption.
Illustrative Example: Prodrug of a Hypothetical Hydroxylated Drug (API-OH)
This example demonstrates the formation of an ester prodrug by linking this compound to a hypothetical API with a hydroxyl group (API-OH).
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| API-OH | 0.5 | 5 |
| API-O-4-Isobutoxybenzoate Prodrug | 5.0 | 45 |
Experimental Protocol: Synthesis of an Ester Prodrug of API-OH
Objective: To synthesize an ester prodrug of API-OH with this compound.
Materials:
-
API-OH
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve 1 mmol of API-OH and 1.2 mmol of this compound in 20 mL of anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 mmol) in 5 mL of anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
-
NMR (¹H and ¹³C) and Mass Spectrometry (MS): For structural elucidation and confirmation.
-
HPLC: To determine purity.
-
In vitro stability: To assess hydrolysis in simulated gastric and intestinal fluids.
-
In vivo pharmacokinetic studies: To evaluate absorption and conversion to the active drug.
Conclusion
This compound is a highly versatile and valuable tool in modern drug formulation. Its ability to form salts, co-crystals, and prodrugs provides formulators with a range of strategies to overcome the significant challenges associated with poorly soluble drug candidates. The protocols and examples provided in these application notes serve as a foundation for the rational design and development of new drug formulations with improved physicochemical properties and enhanced therapeutic potential. Further investigation into specific API-excipient interactions will undoubtedly continue to expand the utility of this compound in the pharmaceutical industry.
References
high-performance liquid chromatography (HPLC) method for 4-isobutoxybenzoic acid
An HPLC Method for the Analysis of 4-Isobutoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an aromatic carboxylic acid derivative. Accurate and reliable quantification of this compound is essential in various stages of research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds. This document provides a comprehensive guide to a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be a starting point for method development and validation activities.
The presence of the isobutoxy group makes this compound significantly more hydrophobic than its parent compound, benzoic acid, or its hydroxylated analogue, 4-hydroxybenzoic acid. This increased hydrophobicity leads to stronger retention on non-polar stationary phases like C18.[1] Therefore, the proposed method utilizes a higher proportion of organic solvent in the mobile phase to ensure a reasonable analysis time. The pH of the mobile phase is controlled to be below the pKa of the carboxylic acid group (estimated to be around 4-4.5) to maintain the analyte in its non-ionized, more retained form, which generally results in better peak shape and reproducibility.[2]
Experimental Protocols
This section details the step-by-step methodology for the analysis of this compound using RP-HPLC.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or Formic acid, HPLC grade)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm membrane filters for solvent filtration
2. Instrumentation
-
HPLC system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase Preparation (0.1% Phosphoric Acid in Water:Acetonitrile):
-
To prepare the aqueous component (Mobile Phase A), add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.
-
Filter the aqueous component through a 0.45 µm membrane filter.
-
The organic component is HPLC-grade acetonitrile (Mobile Phase B).
-
The mobile phase for the analysis will be a mixture of these two components, degassed before use. The recommended starting composition is 50:50 (v/v) Acetonitrile:0.1% Phosphoric Acid in Water.
-
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This is the standard stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (preferably the mobile phase or acetonitrile).
-
Dilute as necessary to bring the concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
The proposed starting conditions for the HPLC analysis are summarized in the table below. These conditions may require optimization depending on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a standard choice for reversed-phase chromatography of aromatic compounds.[3]
-
Mobile Phase: A mixture of acetonitrile and acidified water is effective for separating aromatic carboxylic acids.[4] The acidic pH ensures the carboxylic acid is protonated, leading to good retention and peak shape.[2] The 50:50 ratio is a starting point to account for the increased hydrophobicity of the isobutoxy group.
-
Detection Wavelength: Substituted benzoic acids typically exhibit strong UV absorbance around 230 nm.[5][6][7]
5. System Suitability
Before running the analysis, perform a system suitability test by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5). The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following table summarizes hypothetical quantitative data from a method validation study for the analysis of this compound.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Precision (RSD%) | ||
| - Intraday (n=6) | 0.8% | ≤ 2.0% |
| - Interday (n=6) | 1.2% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | - |
| Retention Time | ~ 5.5 min | - |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method development and validation.
References
- 1. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Note: Purity Analysis of 4-Isobutoxybenzoic Acid by Gas Chromatography (GC)
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the quantitative purity analysis of 4-isobutoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the polar nature and low volatility of the carboxylic acid moiety, a derivatization step is employed to ensure sharp peak shapes and accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals requiring a validated method for quality control and impurity profiling of this compound.
Introduction
This compound is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the safety and efficacy of the final drug product. Gas chromatography offers a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC can be challenging, often resulting in poor peak shape and low sensitivity due to their polarity.[1] To overcome these limitations, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. This application note describes a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC analysis with Flame Ionization Detection (FID) for purity assessment and impurity determination.
Experimental Protocols
Sample Preparation and Derivatization
Materials:
-
This compound Sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile)
-
Methanol (HPLC Grade)
-
2 mL GC Vials with Septa
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Derivatization:
-
Pipette 100 µL of the standard or sample solution into a 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.[2]
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC analysis.
-
Gas Chromatography (GC) Conditions
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
GC Column: Agilent DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).[3]
GC Parameters:
| Parameter | Value |
| Injector | |
| Temperature | 280°C[3] |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1) |
| Oven | |
| Initial Temperature | 100°C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 15°C/min |
| Final Temperature | 280°C |
| Final Hold Time | 10 minutes |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector (FID) | |
| Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Data Presentation
The purity of the this compound is determined by area percent calculation from the resulting chromatogram. The retention time of the main peak in the sample chromatogram should correspond to that of the derivatized this compound standard.
Table 1: Typical Retention Times of Derivatized this compound and Potential Impurities
| Compound | Expected Retention Time (min) |
| Isobutanol (Underivatized) | ~ 3.5 |
| 4-Hydroxybenzoic acid (di-TMS) | ~ 10.2 |
| This compound (TMS ester) | ~ 12.5 |
| 4-Isobutylbenzoic acid (TMS ester) | ~ 12.8 |
| 4'-Isobutylacetophenone | ~ 13.2 |
| Isobutyl 4-hydroxybenzoate (TMS ether) | ~ 14.1 |
Note: Retention times are approximate and may vary depending on the specific GC system and conditions.
Table 2: Example Purity Analysis Data
| Peak ID | Retention Time (min) | Area | Area % | Identification |
| 1 | 10.18 | 15,234 | 0.15 | Impurity 1 (e.g., 4-Hydroxybenzoic acid) |
| 2 | 12.49 | 9,954,321 | 99.54 | This compound |
| 3 | 12.82 | 21,098 | 0.21 | Impurity 2 (e.g., 4-Isobutylbenzoic acid) |
| 4 | 14.08 | 10,056 | 0.10 | Impurity 3 (e.g., Isobutyl 4-hydroxybenzoate) |
| Total | 10,000,709 | 100.00 |
Mandatory Visualization
Caption: Experimental workflow for the GC analysis of this compound.
Discussion
The described GC-FID method with prior silylation provides excellent peak shape and resolution for the purity assessment of this compound. The derivatization with BSTFA effectively converts the polar carboxylic acid into its more volatile and thermally stable trimethylsilyl (TMS) ester, making it amenable to GC analysis.
Potential impurities arising from the synthesis of this compound may include unreacted starting materials such as 4-hydroxybenzoic acid and isobutanol (or isobutyl bromide), and byproducts like isobutyl 4-hydroxybenzoate. Other related substances that could potentially be present include 4-isobutylbenzoic acid and 4'-isobutylacetophenone, which are known impurities in the synthesis of the structurally related drug, ibuprofen.[2] The chromatographic conditions outlined in this note are designed to separate the main component from these potential impurities.
Method validation should be performed in accordance with ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for key impurities should also be established.
Conclusion
This application note provides a detailed and effective protocol for the purity analysis of this compound by gas chromatography. The use of silylation derivatization is crucial for achieving accurate and reproducible results. The method is suitable for routine quality control in pharmaceutical manufacturing and for the analysis of related substances in drug development.
References
Application Notes and Protocols: Functionalization of Nanoparticles with 4-Isobutoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the functionalization of nanoparticles with 4-isobutoxybenzoic acid. While direct literature on this specific combination is emerging, this guide extrapolates from established methods for functionalizing nanoparticles with similar carboxylic acids. These protocols are intended to serve as a comprehensive starting point for researchers exploring the use of this compound-functionalized nanoparticles in various fields, including drug delivery, bio-imaging, and materials science. The provided methodologies cover nanoparticle synthesis, surface modification with this compound, and subsequent characterization.
Introduction
Nanoparticles offer unique physicochemical properties owing to their high surface-area-to-volume ratio, making them ideal candidates for a wide range of biomedical and technological applications.[1][2][3] Surface functionalization with specific ligands is a critical step in tailoring nanoparticles for targeted applications, enhancing their stability, biocompatibility, and therapeutic efficacy.[2][3][4] Carboxylic acids are frequently used for surface modification due to their ability to form stable linkages with various nanoparticle cores.[4][5]
This compound, a carboxylic acid derivative, presents an interesting candidate for nanoparticle functionalization. Its isobutoxy group can introduce hydrophobic properties, potentially influencing drug encapsulation efficiency and interaction with biological membranes. This document outlines the synthesis, functionalization, and characterization of nanoparticles with this compound, providing a foundation for future research and development.
Potential Applications
The functionalization of nanoparticles with this compound can be envisioned for several applications:
-
Drug Delivery: The modified surface can enhance the loading of hydrophobic drugs and facilitate controlled release.[6][7] The nanoparticles could be designed for targeted delivery to specific tissues or cells.[1][2]
-
Liquid Crystal Displays: Similar to other benzoic acid derivatives, these functionalized nanoparticles could be used to modulate the properties of liquid crystal phases.[8][9][10]
-
Biomedical Imaging: By incorporating imaging agents, these nanoparticles could serve as contrast agents for various imaging modalities.
Experimental Protocols
This section details the experimental procedures for the synthesis of nanoparticles and their subsequent functionalization with this compound. A common nanoparticle core, such as silica or gold, is used as an example.
Synthesis of Amine-Functionalized Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles with surface amine groups, which will be used for subsequent covalent attachment of this compound.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously at room temperature.
-
Add TEOS to the solution and continue stirring for 6-12 hours to allow for the formation of silica nanoparticles.
-
Introduce APTES to the reaction mixture to introduce amine functional groups on the nanoparticle surface. Stir for an additional 2-4 hours.
-
Collect the amine-functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Dry the nanoparticles under vacuum.
Functionalization with this compound via Carbodiimide Chemistry
This protocol outlines the covalent attachment of this compound to the amine-functionalized nanoparticles using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Deionized water
Procedure:
-
Disperse the amine-functionalized nanoparticles in MES buffer.
-
In a separate container, dissolve this compound, EDC, and NHS in MES buffer to activate the carboxylic acid group. Allow this reaction to proceed for 15-30 minutes at room temperature.
-
Add the activated this compound solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding an appropriate quenching agent.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with PBS and deionized water to remove unreacted reagents and byproducts.
-
Resuspend the final this compound-functionalized nanoparticles in the desired buffer or solvent.
Characterization
Thorough characterization is essential to confirm the successful functionalization and to understand the physicochemical properties of the modified nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome for this compound Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | Increase in hydrodynamic diameter post-functionalization. Monodisperse population (low PDI). |
| Zeta Potential | Surface charge | Shift in zeta potential value upon attachment of this compound, indicating successful surface modification. |
| Transmission Electron Microscopy (TEM) | Size, morphology, and dispersion | Visualization of nanoparticle size and shape. Should confirm that nanoparticles remain well-dispersed after functionalization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functional groups | Appearance of characteristic peaks corresponding to this compound (e.g., C=O stretching of the carboxylic acid, C-O stretching of the isobutoxy group) on the nanoparticle spectrum. |
| Thermogravimetric Analysis (TGA) | Grafting density of the ligand | Weight loss corresponding to the decomposition of the organic ligand (this compound) can be used to quantify the amount of ligand attached to the nanoparticle surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Detection of elements specific to this compound (e.g., increased carbon signal) and changes in the binding energies of surface atoms, confirming covalent attachment. |
Diagrams
Experimental Workflow
Caption: Workflow for synthesis and functionalization.
Hypothetical Signaling Pathway for Drug Delivery
This diagram illustrates a potential mechanism by which this compound-functionalized nanoparticles, carrying a therapeutic agent, could be taken up by a cancer cell and induce apoptosis.
Caption: Cellular uptake and drug action pathway.
Conclusion
The functionalization of nanoparticles with this compound holds promise for advancing various scientific and biomedical fields. The protocols and characterization techniques detailed in this document provide a solid framework for researchers to begin exploring the potential of these novel nanomaterials. While the provided information is based on established principles of nanoparticle surface chemistry, further optimization and validation will be necessary for specific applications.
References
- 1. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle-based drug delivery: case studies for cancer and cardiovascular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticles as Physically- and Biochemically-Tuned Drug Formulations for Cancers Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cst.kipmi.or.id [cst.kipmi.or.id]
Application Notes and Protocols: Electrochemical Studies of 4-Isobutoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutoxybenzoic acid and its derivatives are a class of organic compounds with potential applications in various fields, including pharmaceuticals and materials science. Understanding their electrochemical properties is crucial for elucidating reaction mechanisms, developing analytical methods, and predicting their behavior in biological systems. This document provides detailed application notes and protocols for the electrochemical analysis of this compound derivatives, leveraging established methodologies for substituted benzoic acids. While specific quantitative data for this compound is not extensively available in the literature, this guide presents representative data from analogous alkoxybenzoic acid compounds to serve as a practical reference.
The electrochemical behavior of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. The isobutoxy group, being an electron-donating group, is expected to influence the oxidation and reduction potentials of the benzoic acid core. Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS) are powerful tools to investigate these properties.
Data Presentation: Electrochemical Parameters of Substituted Benzoic Acids
The following table summarizes typical electrochemical data for benzoic acid and its derivatives, which can be used as a reference for studies on this compound. The data is compiled from studies on similar substituted benzoic acids.[1][2][3]
| Compound | Technique | Key Parameter | Value | Notes |
| Benzoic Acid | Cyclic Voltammetry | Reduction Peak Potential | Varies with solvent | In room temperature ionic liquids, a main reduction peak is observed, corresponding to the reduction of the dissociated proton.[1][2][3] |
| 4-Methoxybenzoic Acid | Cyclic Voltammetry | Reduction Peak Potential | Varies with solvent | Similar to other substituted benzoic acids, it exhibits a main reduction peak.[2] |
| 4-Chlorobenzoic Acid | Cyclic Voltammetry | Reduction Peak Potential | Varies with solvent | Shows a main reduction peak along with two anodic peaks on the reverse sweep.[2] |
| 4-Bromobenzoic Acid | Cyclic Voltammetry | Reduction Peak Potential | Varies with solvent | Exhibits electrochemical behavior similar to 4-chlorobenzoic acid.[2] |
| Benzoic Acid Derivatives | Potential-Step Chronoamperometry | Diffusion Coefficient | ~2 x 10⁻¹¹ m² s⁻¹ | Diffusion coefficients tend to decrease with increasing size of the substituent.[2] |
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) Analysis
Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the redox processes.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
This compound
-
Supporting Electrolyte Solution (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile or Britton-Robinson buffer)
-
High-purity nitrogen gas
Procedure:
-
Electrode Preparation: Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water for 5 minutes each. Dry the electrode under a stream of nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of this compound in the chosen supporting electrolyte solution.
-
Electrochemical Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the analyte solution.
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl). The exact range should be determined empirically.
-
Set the scan rate (e.g., 100 mV/s).
-
Perform the cyclic voltammetry scan for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa, Epc).
-
Calculate the formal potential (E°') as (Epa + Epc) / 2 for reversible or quasi-reversible systems.
-
Determine the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process.
-
Investigate the effect of scan rate on the peak currents to determine if the process is diffusion-controlled.
-
Protocol 2: Differential Pulse Voltammetry (DPV) Analysis
Objective: To achieve lower detection limits and better resolution for the quantification of this compound. DPV is a highly sensitive technique that minimizes the contribution of charging current.[4][5][6]
Materials:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Electrode and Solution Preparation: Follow steps 1-4 from the CV protocol.
-
DPV Parameter Setup:
-
Set the initial and final potentials based on the CV results, bracketing the peak of interest.
-
Set the modulation amplitude (e.g., 50 mV).
-
Set the pulse width (e.g., 50 ms).
-
Set the step potential (e.g., 5 mV).
-
Set the scan rate (e.g., 20 mV/s).
-
-
DPV Measurement: Run the DPV scan. The current is sampled twice during each pulse, and the difference is plotted against the potential.[5]
-
Data Analysis:
-
The resulting voltammogram will show a peak-shaped response.
-
The peak height is directly proportional to the concentration of the analyte.
-
Construct a calibration curve by measuring the DPV response of a series of standard solutions of this compound.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Analysis
Objective: To investigate the charge transfer kinetics and interfacial properties of the electrode in the presence of this compound. EIS is a non-destructive technique that provides detailed information about the electrical properties of the system.[7][8][9]
Materials:
-
Same as for Cyclic Voltammetry, with an EIS-capable potentiostat.
Procedure:
-
Electrode and Solution Preparation: Follow steps 1-4 from the CV protocol.
-
EIS Parameter Setup:
-
Set the DC potential to the formal potential (E°') of the redox couple, as determined by CV.
-
Set the AC amplitude (e.g., 10 mV rms).
-
Set the frequency range (e.g., from 100 kHz to 0.1 Hz).
-
-
EIS Measurement: Perform the impedance measurement over the specified frequency range.
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or a Bode plot (impedance magnitude and phase angle vs. frequency).
-
Model the impedance data using an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The Rct value is inversely proportional to the rate of electron transfer.
-
Visualizations
Experimental Workflow for Electrochemical Analysis
Caption: General workflow for the electrochemical analysis of organic compounds.
Potential Signaling Pathway Involvement in Drug Development
Benzoic acid derivatives are known to be scaffolds for various biologically active compounds, including those targeting signaling pathways in cancer.[10][11] The following diagram illustrates a simplified, hypothetical signaling pathway where a this compound derivative could act as an inhibitor.
Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.
Conclusion
The electrochemical characterization of this compound derivatives is essential for understanding their fundamental properties and potential applications. The protocols provided for Cyclic Voltammetry, Differential Pulse Voltammetry, and Electrochemical Impedance Spectroscopy offer a robust framework for these investigations. While direct experimental data for the title compound is limited, the provided information on analogous benzoic acid derivatives serves as a valuable starting point for researchers. The visualization of experimental workflows and potential signaling pathway interactions further aids in the conceptualization and execution of research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 7. eng.libretexts.org [eng.libretexts.org]
- 8. Electrochemical Impedance Spectroscopy | Materials Research Institute [mri.psu.edu]
- 9. biologic.net [biologic.net]
- 10. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isobutoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-isobutoxybenzoic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Williamson ether synthesis, a common and effective method.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete Deprotonation of 4-Hydroxybenzoic Acid: The phenolic proton is not acidic enough to be fully removed by a weak base. | • Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the phenoxide nucleophile. • If using a weaker base like potassium carbonate (K₂CO₃), ensure it is anhydrous and use a polar aprotic solvent like DMF or acetonitrile to enhance its basicity. |
| 2. Inactive Isobutyl Bromide: The alkylating agent may have degraded over time. | • Use freshly distilled or a new bottle of isobutyl bromide. • Store isobutyl bromide in a dark, cool place to prevent degradation. | |
| 3. Low Reaction Temperature: The reaction rate is too slow at lower temperatures. | • Increase the reaction temperature, typically to the reflux temperature of the solvent. For DMF, this is around 153°C, and for acetonitrile, it is 82°C.[1] | |
| 4. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 8 hours.[1] | |
| Presence of Unreacted 4-Hydroxybenzoic Acid | 1. Insufficient Base: Not all of the 4-hydroxybenzoic acid was converted to the nucleophilic phenoxide. | • Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation. |
| 2. Inefficient Stirring: Poor mixing can lead to localized areas of low base concentration. | • Ensure vigorous and efficient stirring throughout the reaction. | |
| Formation of Isobutene (Side Product) | 1. Elimination Reaction (E2): The alkoxide is acting as a base and abstracting a proton from the isobutyl bromide, leading to the formation of isobutene. This is more likely with sterically hindered bases or at very high temperatures.[2] | • Use a less sterically hindered base. • Maintain a moderate reaction temperature. While higher temperatures increase the rate of substitution, excessively high temperatures can favor elimination. |
| Presence of Diisobutyl Ether | 1. Self-Condensation of Isobutyl Bromide: Under certain conditions, isobutyl bromide can react with the isobutoxide formed in situ. | • This is generally a minor side product but can be minimized by the slow addition of isobutyl bromide to the reaction mixture. |
| Product is Difficult to Purify | 1. Presence of Multiple Byproducts: A combination of the issues mentioned above can lead to a complex mixture. | • Optimize the reaction conditions to minimize side reactions. • Employ appropriate purification techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective.[3] Column chromatography can be used for more difficult separations. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Williamson ether synthesis is a widely used and robust method. This reaction involves the deprotonation of 4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from an isobutyl halide (e.g., isobutyl bromide) in an Sₙ2 reaction.[1][4]
Q2: What are the key reaction parameters to optimize for a high yield of this compound?
A2: To achieve a high yield, focus on optimizing the following parameters:
-
Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the 4-hydroxybenzoic acid.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.[1]
-
Temperature: The reaction is typically heated to increase the rate. The optimal temperature will depend on the solvent and base used.
-
Reactant Purity: Use pure starting materials to avoid side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material (4-hydroxybenzoic acid) spot and the appearance of the product spot indicate the reaction's progress.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is a common and effective method for purification. The crude product is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly. The pure product will crystallize out, leaving impurities in the solution. Suitable solvent systems include ethanol/water and hexane/ethyl acetate.[3] If recrystallization is insufficient, column chromatography on silica gel can be employed for further purification.
Q5: What are the expected yields for the Williamson ether synthesis of this compound?
A5: In laboratory settings, yields for Williamson ether synthesis typically range from 50% to 95%.[1] With optimized conditions, a yield in the upper end of this range can be expected.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from established procedures for similar ether syntheses.
Materials:
-
4-Hydroxybenzoic acid
-
Isobutyl bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF.
-
Addition of Alkyl Halide: Add isobutyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1M HCl, followed by water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Williamson ether synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude 4-Isobutoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-isobutoxybenzoic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Purified this compound After Purification
Q1: My final yield of this compound is significantly lower than expected after recrystallization. What are the common causes?
A1: Low recovery after recrystallization is a frequent issue. Several factors could be at play:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor upon cooling.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel.
-
Incomplete Crystallization: The solution may not have been cooled sufficiently or for a long enough duration to allow for maximum crystal formation.
-
Inappropriate Solvent Choice: The selected solvent may have a relatively high solubility for this compound even at low temperatures.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to just dissolve the crude solid.
-
Pre-heat Filtration Apparatus: When performing hot filtration, pre-heat the funnel and receiving flask to prevent a sudden drop in temperature.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of large, pure crystals and maximize precipitation.
-
Solvent System Optimization: Consider using a mixed solvent system (e.g., ethanol/water) to fine-tune the solubility characteristics.
Q2: I'm losing a significant amount of product during the acid-base extraction work-up. Why is this happening?
A2: Product loss during acid-base extraction can occur at several stages:
-
Incomplete Extraction: The initial extraction from the organic layer into the aqueous basic solution may be incomplete. This can be due to insufficient mixing or not using enough basic solution.
-
Incomplete Precipitation: After acidifying the aqueous layer, the precipitation of this compound may be incomplete if the pH is not sufficiently acidic.
-
Emulsion Formation: Formation of a stable emulsion between the organic and aqueous layers can trap the product and make separation difficult.
Solutions:
-
Thorough Mixing: Ensure vigorous mixing of the organic and aqueous layers during extraction.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution for a more efficient transfer to the aqueous phase.
-
Check pH: After acidification, check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH 1-2) for complete precipitation.
-
Breaking Emulsions: To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.
Issue 2: Persistent Impurities in the Final Product
Q3: My purified this compound is off-white or yellowish. What causes this discoloration and how can I remove it?
A3: A persistent color in the final product usually indicates the presence of colored, often polymeric or highly conjugated, impurities.
Solutions:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.
-
Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual colored mother liquor.
Q4: After purification, I still see traces of starting material (4-hydroxybenzoic acid) in my product. How can I remove it?
A4: Unreacted 4-hydroxybenzoic acid is a common impurity if the synthesis was performed via Williamson ether synthesis. Due to its similar acidic nature, it can be challenging to remove completely.
Solutions:
-
Careful Acid-Base Extraction: While both are acidic, there is a slight difference in acidity. A carefully controlled extraction with a weak base like sodium bicarbonate (NaHCO₃) may selectively extract the more acidic this compound, leaving some of the less acidic 4-hydroxybenzoic acid in the organic layer. However, this can be difficult to achieve with high selectivity.
-
Column Chromatography: This is the most effective method for separating compounds with similar polarities. A silica gel column with an appropriate mobile phase will allow for the separation of this compound from 4-hydroxybenzoic acid.
Q5: My purified product shows a broad melting point range that is lower than the literature value. What does this indicate?
A5: A broad and depressed melting point is a classic indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt.
Solutions:
-
Repeat Purification: The most straightforward solution is to repeat the purification step (e.g., another recrystallization).
-
Change Purification Method: If recrystallization is ineffective, consider using a different technique like column chromatography, which offers a higher degree of separation.
-
Identify Impurities: If possible, try to identify the major impurities (e.g., by NMR or LC-MS) to select the most appropriate purification strategy.
Data Presentation
The following table summarizes the expected outcomes for different purification techniques for compounds similar to this compound. Actual values may vary depending on the initial purity of the crude material.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Recrystallization | >98% | 60-90% | Simple, cost-effective, good for removing small amounts of impurities. | Unreacted starting materials, some side-products. |
| Acid-Base Extraction | 90-98% | >90% | Excellent for separating acidic products from neutral and basic impurities. | Neutral byproducts, unreacted isobutyl bromide. |
| Column Chromatography | >99% | 70-90% | High-resolution separation, effective for closely related impurities. | Unreacted 4-hydroxybenzoic acid, isomeric byproducts. |
Experimental Protocols
1. Recrystallization from Ethanol/Water
This protocol is a starting point for the purification of crude this compound.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Gently swirl and reheat the mixture for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
2. Acid-Base Extraction
This protocol is effective for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer (usually the bottom layer).
-
Isolation of Aqueous Layer: Drain the aqueous layer into a clean beaker or flask.
-
Re-extraction: Extract the organic layer again with a fresh portion of NaHCO₃ solution to ensure complete transfer of the acidic product. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will cause the this compound to precipitate.
-
Collection: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.
3. Column Chromatography
This protocol is suitable for achieving very high purity.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.3 for the this compound. A starting point could be a 9:1 or 8:2 hexane:ethyl acetate mixture, with the potential to increase the polarity with a small amount of acetic acid (e.g., 0.5-1%) to improve peak shape and reduce tailing.
-
Column Packing: Pack the column with silica gel as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflows for the purification of this compound.
troubleshooting solubility issues of 4-isobutoxybenzoic acid in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-isobutoxybenzoic acid in aqueous media. The information is tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in troubleshooting its solubility. The isobutoxy group adds significant hydrophobicity, leading to low intrinsic solubility in water.
| Property | Value | Source/Note |
| Molecular Formula | C₁₁H₁₄O₂ | N/A |
| Molecular Weight | 194.23 g/mol | Calculated |
| Appearance | White to off-white solid | General observation for similar compounds |
| Estimated pKa | ~4.5 | Estimated based on structural analogs (e.g., Benzoic Acid pKa ≈ 4.2) |
| Estimated Intrinsic Aqueous Solubility (S₀) | < 0.3 g/L at 20°C | Estimated to be lower than 4-methoxybenzoic acid (0.3 g/L) due to a larger hydrophobic alkyl chain.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water?
A1: this compound is a weak organic acid with low intrinsic aqueous solubility. Its molecular structure contains a non-polar benzene ring and a hydrophobic isobutoxy group, which outweigh the polarity of the single carboxylic acid group. In its neutral (protonated) form at neutral or acidic pH, it is expected to be poorly soluble.
Q2: How does pH impact the solubility of this compound?
A2: The solubility is highly dependent on pH. The carboxylic acid group has an estimated pKa of around 4.5.
-
At pH < pKa (e.g., pH 1-4): The compound will be in its protonated, neutral form, which is poorly soluble.
-
At pH > pKa (e.g., pH 7 and above): The carboxylic acid deprotonates to form the isobutoxybenzoate salt. This anionic salt is an ionic species and is significantly more soluble in water.
Q3: I need to make a concentrated stock solution. What solvent should I use?
A3: For preparing a high-concentration stock solution, it is best to use a polar organic solvent. This compound is expected to be freely soluble in solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][3] After dissolving, you can make further dilutions into your aqueous buffer, but be mindful of potential precipitation if the final concentration in the aqueous medium is too high or the pH is too low.
Q4: Can heating the solution help improve solubility?
A4: Yes, for most compounds, solubility increases with temperature. Heating your aqueous medium can help dissolve more this compound. However, this may result in the compound precipitating out of the solution as it cools to room temperature. This technique is often used for recrystallization but may not be suitable for experiments requiring stable room-temperature solutions.
Troubleshooting Guides & Experimental Protocols
Guide 1: Solubilization by pH Adjustment
This is the most effective and common method for solubilizing carboxylic acids in aqueous media. The strategy is to convert the insoluble acid into its highly soluble salt form.
Issue: The compound precipitates or remains a suspension in my aqueous buffer (pH ≤ 7).
Solution: Increase the pH of the solution to at least 1.5-2 units above the compound's pKa. A target pH of 7.5 to 9 is generally effective.
-
Preparation: Weigh the desired amount of this compound powder and place it in a beaker or flask with a magnetic stir bar.
-
Add Medium: Add the desired volume of your aqueous medium (e.g., water, PBS). You will observe a suspension.
-
Adjust pH: While stirring vigorously, add a suitable base dropwise. A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used.
-
Monitor: Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: As the pH increases past ~6.0, you will notice the solid beginning to dissolve. Continue adding the base until all the solid has dissolved completely and the solution is clear.
-
Final pH Adjustment: Adjust the final pH to your desired experimental value (e.g., pH 7.5). If you overshoot, you can back-titrate with a dilute acid (e.g., 0.1 M HCl), but be careful not to drop the pH too low, which would cause precipitation.
-
Volume Check: Bring the solution to the final desired volume with your aqueous medium.
This table for benzoic acid illustrates the dramatic effect of pH on the solubility of an aromatic carboxylic acid. A similar trend is expected for this compound.
| pH | State of Compound | Solubility in Water |
| 2.5 | Mostly protonated (C₆H₅COOH) | Low |
| 4.2 (pKa) | 50% protonated, 50% deprotonated | Moderate |
| 7.0 | Mostly deprotonated (C₆H₅COO⁻ Na⁺) | High |
| 9.0 | Fully deprotonated | Very High |
Source: Adapted from principles described in multiple sources.[4]
Guide 2: Using Co-solvents for Enhanced Solubility
If adjusting the pH is not possible for your experiment, using a water-miscible organic solvent (co-solvent) can increase solubility by reducing the overall polarity of the solvent system.
Issue: The compound is not soluble enough in the aqueous buffer, and the experimental conditions forbid changing the pH.
Solution: Prepare the aqueous medium with a certain percentage of a co-solvent.
-
Select Co-solvent: Choose a co-solvent compatible with your experiment. Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
-
Prepare Stock: Dissolve the this compound in the pure co-solvent to create a concentrated stock solution.
-
Titration/Dilution: Add the co-solvent stock solution dropwise to your vigorously stirring aqueous buffer.
-
Observe: Monitor for any signs of precipitation (cloudiness). The point at which cloudiness appears is the limit of solubility for that specific co-solvent/buffer ratio.
-
Alternative Method (Direct Formulation): a. Prepare several vials of your aqueous buffer containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v). b. Add an excess of this compound powder to each vial. c. Shake or stir at a constant temperature for 24 hours to reach equilibrium. d. Centrifuge the samples to pellet the undissolved solid. e. Analyze the supernatant (e.g., by HPLC or UV-Vis spectroscopy) to determine the solubility in each co-solvent mixture.
| Co-solvent | Properties |
| Ethanol | Volatile, widely used, suitable for many in vitro assays. |
| Propylene Glycol | Less volatile, common vehicle for various formulations. |
| PEG 400 | Low volatility, effective solubilizer for many poorly soluble drugs. |
| DMSO | Very strong solvent, but use should be limited to low percentages (<0.5%) in cell-based assays due to potential toxicity. |
Guide 3: Micellar Solubilization with Surfactants
Surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. This is useful when both pH and organic solvents must be avoided.
Issue: The compound needs to be dissolved in a simple aqueous buffer without pH modification or co-solvents.
Solution: Add a surfactant to the aqueous medium at a concentration above its Critical Micelle Concentration (CMC).
-
Select Surfactant: Choose a suitable surfactant. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL) are often preferred for their biocompatibility.
-
Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 1-2% w/v).
-
Add Compound: Add the this compound powder to the surfactant solution.
-
Equilibrate: Stir the mixture, sometimes with gentle warming, to facilitate the encapsulation of the compound within the micelles. The solution should become clear or translucent.
Guide 4: Solubilization Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water.
Issue: A stable, aqueous solution is needed, and other additives (bases, co-solvents, surfactants) are undesirable.
Solution: Use a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form a soluble inclusion complex.
-
Select Cyclodextrin: HP-β-CD is a common choice due to its high aqueous solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Complexation: Add the this compound powder to the cyclodextrin solution. A 1:1 molar ratio is a good starting point.
-
Equilibrate: Stir the mixture vigorously for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex. The solution should clarify as the complex forms.
-
Filtration (Optional): If some undissolved compound remains, filter the solution through a 0.22 µm filter to remove it. The filtrate will contain the soluble complex.
General Troubleshooting Workflow
Use this workflow to determine the best solubilization strategy for your specific experimental needs.
References
Technical Support Center: Optimizing Esterification of 4-Isobutoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the esterification of 4-isobutoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the esterification of this compound?
A1: The esterification of this compound is typically carried out as a Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, meaning it is reversible.[3][4]
Q2: What are the most common catalysts used for this reaction?
A2: Commonly used catalysts for Fischer esterification include strong acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][3] Lewis acids can also be employed.[1] For industrial applications or sensitive substrates, metal catalysts like those based on tin or titanium may be used, although they often require higher temperatures.[5]
Q3: How can the reaction equilibrium be shifted to favor product formation?
A3: To maximize the yield of the ester, the equilibrium must be shifted to the right. This can be achieved by:
-
Using an excess of one reactant: Typically, a large excess of the alcohol is used, as it can also serve as the solvent.[2][3]
-
Removing water as it is formed: This is a crucial step to prevent the reverse reaction (ester hydrolysis).[3][4] Methods for water removal include using a Dean-Stark apparatus, adding molecular sieves, or using a strong dehydrating agent as the catalyst (like concentrated H₂SO₄).[1][3]
Q4: What are typical reaction temperatures and times?
A4: Reaction temperatures for Fischer esterification generally range from 60–110 °C, often at the reflux temperature of the alcohol.[1][2] Reaction times can vary significantly, from 1 to 10 hours, depending on the specific reactants, catalyst, and temperature.[1] Monitoring the reaction's progress by techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal time.
Troubleshooting Guide
Issue 1: Low or No Yield of Ester
Question: My reaction has resulted in a very low yield of the desired ester. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue in Fischer esterification due to its equilibrium nature.[4] Several factors could be responsible:
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Water is a byproduct, and its presence shifts the equilibrium back to the reactants.[3] Ensure all glassware is thoroughly dried and use anhydrous reagents if possible. |
| Inefficient Water Removal | If not actively removed, the water produced will inhibit the reaction.[3][6] Consider using a Dean-Stark apparatus, especially when using solvents like toluene, or adding molecular sieves to the reaction mixture.[1][3] |
| Insufficient or Inactive Catalyst | The acid catalyst is essential for the reaction to proceed at a reasonable rate.[2] Ensure you are using a sufficient amount of a fresh, active catalyst. Concentrated sulfuric acid can absorb moisture from the air, reducing its effectiveness. |
| Suboptimal Temperature or Time | The reaction may be too slow at lower temperatures.[2] Ensure the mixture is heated adequately, typically to reflux.[6] Also, the reaction may simply not have had enough time to reach equilibrium.[2] Monitor the reaction over a longer period. |
| Reactant Stoichiometry | The equilibrium may not favor the products sufficiently with a 1:1 molar ratio of reactants. Using a large excess of the alcohol can significantly increase the yield.[3] A 10-fold excess of alcohol can push the yield to over 95%.[3] |
Issue 2: Formation of Side Products
Question: I've isolated my product, but it is contaminated with impurities. What side reactions could be occurring?
Answer: While Fischer esterification is generally a clean reaction, side products can form under certain conditions.
| Possible Side Product | Cause and Prevention |
| Ether Formation | At higher temperatures, the alcohol can undergo acid-catalyzed dehydration to form a symmetric ether (e.g., diisobutyl ether from isobutanol).[7] To minimize this, maintain the lowest effective reaction temperature. |
| Elimination Products | While primary and secondary alcohols are generally stable, tertiary alcohols are prone to elimination under acidic conditions.[1] This is less of a concern with primary alcohols like isobutanol but can be a factor if other alcohols are used. |
| Colored Byproducts | Higher reaction temperatures can sometimes lead to the formation of colored impurities.[5] If this is an issue, running the reaction at a lower temperature for a longer time may be beneficial. |
Issue 3: Difficulties in Product Isolation and Purification
Question: I'm struggling with the work-up and purification of my ester. What is a standard procedure?
Answer: A typical work-up procedure is designed to remove the excess alcohol, the acid catalyst, and any remaining carboxylic acid.
-
Cool the reaction mixture: Allow the mixture to cool to room temperature.
-
Quench and Dilute: Pour the reaction mixture into a separatory funnel containing water or an ice-water mixture.[8][9] This will help to separate the organic ester from the water-soluble components.
-
Neutralize the Acid: Carefully wash the organic layer with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst and any unreacted this compound.[10][11] Be cautious as this will produce CO₂ gas.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove residual water and water-soluble impurities.[10]
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][9]
-
Remove the Solvent: Filter off the drying agent and remove the solvent (and any excess alcohol) by rotary evaporation or distillation.[8][10]
-
Final Purification: If necessary, the crude ester can be further purified by vacuum distillation or column chromatography.
Experimental Protocols
General Protocol for Fischer Esterification of this compound
This protocol is a general guideline and may require optimization for specific alcohols and scales.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, isobutanol) (use at least a 5-fold molar excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount, e.g., 3-5 mol%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)[8]
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the desired alcohol.[9] If using a Dean-Stark apparatus to remove water, assemble it between the flask and the condenser and use a solvent like toluene.[3]
-
Catalyst Addition: While stirring, carefully add the acid catalyst to the mixture.[9]
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-8 hours.[8] Monitor the progress of the reaction using TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.[10]
-
Extraction and Washing: Transfer the mixture to a separatory funnel and dilute with an organic solvent and water. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[8][10]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.[9]
-
Purification: Purify the crude product by vacuum distillation or column chromatography if necessary.
Data Presentation
Factors Influencing Esterification Yield
The following table summarizes the expected impact of various reaction parameters on the yield of the ester. Actual yields will depend on the specific substrate and precise conditions.
| Parameter | Condition 1 | Yield | Condition 2 | Yield | Rationale |
| Alcohol:Acid Molar Ratio | 1:1 | ~65%[3] | 10:1 | >95%[3] | A large excess of alcohol shifts the equilibrium towards the product side (Le Châtelier's Principle).[3][12] |
| Water Removal | No removal | Low | Active removal (Dean-Stark) | High | Removing the water byproduct prevents the reverse reaction (hydrolysis) and drives the equilibrium forward.[2][3] |
| Catalyst Concentration | Low (e.g., <1%) | Moderate | Optimal (e.g., 2-4%) | High | A sufficient catalyst concentration is needed to achieve a reasonable reaction rate.[13][14] |
| Temperature | 60 °C | Moderate | 100 °C (Reflux) | High | Higher temperatures increase the reaction rate, allowing equilibrium to be reached faster.[5][15] |
Visualizations
Experimental Workflow for Optimization
The following diagram illustrates a logical workflow for optimizing the esterification of this compound.
Caption: Workflow for optimizing esterification conditions.
Fischer Esterification Mechanism
This diagram outlines the key steps in the acid-catalyzed esterification mechanism.
Caption: Mechanism of the Fischer-Speier esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. digital.csic.es [digital.csic.es]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Solved What would be a possible side reaction of the Fischer | Chegg.com [chegg.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
stability testing of 4-isobutoxybenzoic acid under different conditions
Welcome to the technical support center for the stability testing of 4-isobutoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of a compound like this compound?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2][3] Based on international guidelines (ICH Q1A), the following conditions are typically employed:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1.0 M HCl or H₂SO₄) at room temperature or elevated temperatures (e.g., 50-60°C).[3]
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M to 1.0 M NaOH or KOH) at room temperature or elevated temperatures.[3]
-
Oxidation: Exposure to an oxidizing agent, commonly 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Exposing the solid drug substance to dry heat at elevated temperatures. The specific temperature depends on the melting point and thermal stability of the compound.
-
Photostability: Exposing the drug substance to a combination of UV and visible light to assess its sensitivity to light.[3][4][5] The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5]
Q2: How much degradation is considered appropriate in a forced degradation study?
The goal of forced degradation is to achieve a meaningful level of degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered suitable for the development and validation of stability-indicating methods.[3][6] Degradation exceeding 20% may lead to the formation of secondary degradation products that are not relevant to the actual stability of the drug under normal storage conditions.[6]
Q3: What should I do if I don't observe any degradation under the initial stress conditions?
If no degradation is observed, the stress conditions should be made more stringent. This can be achieved by:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Increasing the temperature.
-
Extending the duration of the stress testing.
It is important to adjust the conditions incrementally to avoid excessive degradation.
Q4: How do I select an appropriate analytical technique for stability testing?
A stability-indicating analytical method is crucial. This is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common technique due to its ability to separate the parent drug from its degradation products. The method must be validated to demonstrate its specificity, accuracy, precision, linearity, and range.
Q5: What are the long-term stability testing conditions recommended by ICH?
For long-term stability studies, the choice of conditions depends on the climatic zone where the drug product will be marketed.[7] Common conditions include:
-
25°C ± 2°C / 60% RH ± 5% RH
-
30°C ± 2°C / 65% RH ± 5% RH
Accelerated stability testing is typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of this compound.
Issue 1: No Peaks Detected in HPLC After Stress Study
-
Possible Cause 1: Complete Degradation. The stress conditions were too harsh, leading to the complete degradation of this compound into products that are not retained or detected by the current HPLC method.
-
Solution: Reduce the severity of the stress conditions (lower temperature, shorter duration, or lower concentration of stressing agent). Dilute the sample before injection to ensure the concentration is within the detection limits of the instrument.
-
-
Possible Cause 2: Degradation Product is Not UV Active. The resulting degradation products may not have a chromophore that absorbs at the wavelength being monitored.
-
Solution: Use a diode array detector (DAD) or a photodiode array (PDA) detector to screen a wide range of wavelengths. Consider using a mass spectrometer (MS) as a detector, which does not rely on UV absorbance.
-
-
Possible Cause 3: Precipitation. The degradation products or the remaining this compound may have precipitated out of the solution.
-
Solution: Visually inspect the sample for any precipitate. If present, try to dissolve it using a different solvent that is compatible with your mobile phase.
-
Issue 2: Poor Peak Shape or Resolution in HPLC
-
Possible Cause 1: Co-elution of Degradation Products. The analytical method may not be specific enough to separate all degradation products from the parent peak or from each other.
-
Solution: Optimize the HPLC method. This may involve changing the mobile phase composition (organic solvent ratio, pH), the stationary phase (column chemistry), the column temperature, or the flow rate.
-
-
Possible Cause 2: Sample Overload. Injecting too concentrated a sample can lead to broad, asymmetric peaks.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause 3: Inappropriate Sample Solvent. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Issue 3: Appearance of Extraneous Peaks in the Chromatogram
-
Possible Cause 1: Impurities in Reagents. The acid, base, or oxidizing agent used for the stress study may contain impurities that are detected by the HPLC method.
-
Solution: Run a blank sample containing only the stressor and the solvent to identify any peaks originating from the reagents. Use high-purity reagents.
-
-
Possible Cause 2: Interaction with Excipients (if in a formulation). If testing a formulated product, the excipients may degrade or interact with this compound under stress conditions.
-
Solution: Analyze a placebo sample (formulation without the active ingredient) under the same stress conditions to identify any peaks originating from the excipients.
-
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Example of Forced Degradation Data Summary for this compound
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| 0.1 M HCl | 24 hours | 60 | 92.5 | 7.3 | 99.8 |
| 0.1 M NaOH | 8 hours | RT | 88.1 | 11.5 | 99.6 |
| 3% H₂O₂ | 24 hours | RT | 95.2 | 4.6 | 99.8 |
| Dry Heat | 48 hours | 80 | 98.7 | 1.1 | 99.8 |
| Photostability | 1.2 million lux hours | RT | 99.1 | 0.8 | 99.9 |
| Control | - | RT | 99.9 | 0.1 | 100.0 |
Table 2: Example of Long-Term Stability Data for this compound at 25°C/60%RH
| Time Point (Months) | Appearance | Assay (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |
| 0 | White Powder | 99.8 | < 0.05 | < 0.05 | 0.12 |
| 3 | White Powder | 99.7 | < 0.05 | 0.06 | 0.15 |
| 6 | White Powder | 99.6 | 0.05 | 0.07 | 0.18 |
| 9 | White Powder | 99.5 | 0.06 | 0.08 | 0.21 |
| 12 | White Powder | 99.4 | 0.07 | 0.09 | 0.25 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
After the specified time, neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and treating it in the same way as the stressed samples.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.
-
Oxidation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 3: Photostability Testing
-
Sample Preparation: Place a thin layer of solid this compound in a chemically inert and transparent container. Prepare a second sample in a light-resistant container to serve as a dark control.
-
Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: After the exposure period, dissolve a known amount of the exposed and dark control samples in a suitable solvent. Dilute to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
-
Evaluation: Compare the results of the exposed sample with those of the dark control to determine the extent of photodegradation.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Decision Tree.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
Technical Support Center: HPLC Analysis of 4-Isobutoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing in the HPLC analysis of 4-isobutoxybenzoic acid.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing, characterized by an asymmetrical peak with a trailing edge, is a common chromatographic issue that can compromise the accuracy and reproducibility of quantitative analysis.[1] This guide provides a systematic approach to diagnose and resolve peak tailing for this compound.
Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes and how can I fix it?
A1: Peak tailing for an acidic compound like this compound in reverse-phase HPLC is typically caused by chemical and physical factors. The most common culprit is secondary interactions between the analyte and the stationary phase.
Chemical Causes & Solutions:
-
Secondary Silanol Interactions: This is the most frequent cause of peak tailing for acidic compounds.[2] Silica-based C18 columns have residual silanol groups (Si-OH) on their surface which can be acidic.[3] If the mobile phase pH is not low enough, these silanols can become ionized (Si-O⁻) and interact with the acidic analyte, causing tailing.[3][4]
-
Solution: Lower the mobile phase pH. For acidic compounds, the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa to ensure it remains in a single, un-ionized state.[5] While the exact pKa of this compound is not readily published, a starting point would be to adjust the mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer or acidifier.[6]
-
-
Mobile Phase pH Near Analyte's pKa: When the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[4][5]
-
Solution: Adjust the mobile phase pH to be well below the pKa of this compound. A systematic approach to optimize the pH is recommended (see Experimental Protocol 1).
-
Physical and System-Related Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination and Degradation: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing. Column voids at the inlet can also lead to peak distortion.[3]
-
Solution: Implement a column flushing protocol with a strong solvent. If the problem persists, consider replacing the column or using a guard column to protect the analytical column.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4]
-
Solution: Use tubing with a small internal diameter and ensure all connections are secure with minimal dead volume.[4]
-
Frequently Asked Questions (FAQs)
Q2: How do I choose the right buffer or acidifier to adjust the mobile phase pH?
A2: The choice of buffer or acidifier is critical for stable and reproducible chromatography. For UV detection, the additive should not have high absorbance at the detection wavelength. Common choices for lowering pH in reverse-phase HPLC include:
-
Formic Acid (0.1%): Provides a pH of approximately 2.7 and is volatile, making it suitable for LC-MS applications.
-
Trifluoroacetic Acid (TFA) (0.1%): Can lower the pH to around 2. It is also a good ion-pairing agent that can help to sharpen peaks, but it can be difficult to remove from the column and may suppress MS ionization.
-
Phosphoric Acid (0.1%): Creates a low pH and is a good buffer, but it is not volatile and therefore not suitable for LC-MS.
-
Phosphate Buffers: Offer excellent pH control at specific ranges. For a low pH, a combination of phosphoric acid and a phosphate salt can be used.
Q3: I've adjusted the mobile phase pH, but I'm still observing peak tailing. What else can I try?
A3: If adjusting the pH doesn't resolve the issue, consider the following:
-
Column Chemistry: Not all C18 columns are the same. A column with high-purity silica and effective end-capping will have fewer active silanol groups and is less likely to cause tailing. Consider trying a different brand or type of C18 column, or a column with a different stationary phase altogether.
-
Mobile Phase Organic Modifier: The choice of organic solvent can influence peak shape. Try switching between acetonitrile and methanol, as they have different selectivities and may reduce secondary interactions.
-
Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer. However, be mindful of the stability of your analyte and column at higher temperatures.
Q4: Can the sample solvent cause peak tailing?
A4: Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including tailing. It is best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of an Acidic Analyte
| Mobile Phase pH | Peak Tailing Factor (Tf) | Peak Shape | Recommendation |
| 5.5 | 2.1 | Severe Tailing | pH is likely too close to or above the analyte's pKa. |
| 4.5 | 1.8 | Moderate Tailing | Ionization is partially suppressed, but still significant. |
| 3.5 | 1.3 | Minor Tailing | Peak shape is improving; further reduction in pH is warranted. |
| 2.5 | 1.1 | Symmetrical | Analyte is fully protonated, minimizing silanol interactions. |
Note: This table presents illustrative data. The optimal pH for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Initial Conditions: Start with a mobile phase containing an appropriate organic modifier (e.g., acetonitrile or methanol) and water, with a common acidifier like 0.1% formic acid (pH ~2.7).
-
pH Gradient: Prepare a series of mobile phases with varying pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use a suitable buffer system (e.g., phosphate or citrate) to maintain a stable pH.
-
Analysis: Inject a standard solution of this compound using each mobile phase.
-
Evaluation: Monitor the peak shape and tailing factor at each pH. The optimal pH will yield a symmetrical peak with a tailing factor close to 1.0.
Protocol 2: Column Flushing Procedure
Objective: To remove strongly retained contaminants from the HPLC column.
Methodology:
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination.
-
Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water (if buffers were used).
-
Flush with a Strong, Miscible Solvent: Flush with 20 column volumes of a solvent like isopropanol.
-
Flush with Organic Solvent: Flush with 20 column volumes of 100% acetonitrile or methanol.
-
Equilibrate: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.
Visualizations
Caption: Troubleshooting workflow for resolving peak tailing.
References
- 1. 4-Isobutylbenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 4-Isobutylbenzoic acid | 38861-88-0 [sigmaaldrich.com]
- 3. 4-Isobutylbenzoic acid | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-AMINOBENZOIC ACID ISOBUTYL ESTER CAS#: 94-14-4 [amp.chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 4-Isobutylbenzoic acid, methyl - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Scaling Up 4-Isobutoxybenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-isobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for successful production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| TROUBLE-001 | Low or No Product Yield | 1. Incomplete Deprotonation: The 4-hydroxybenzoic acid was not fully deprotonated to the phenoxide, which is the active nucleophile. 2. Reaction Temperature Too Low: The reaction kinetics are too slow at the current temperature. 3. Steric Hindrance: Isobutyl bromide is a sterically hindered primary alkyl halide, which can slow down the S(_N)2 reaction. 4. Wet Reagents or Solvents: Water can quench the base and hydrolyze the isobutyl bromide. | 1. Base Selection & Addition: Use a strong, non-nucleophilic base such as potassium carbonate or sodium hydride. Ensure at least stoichiometric amounts, and consider a slight excess. For solid bases, ensure fine powder and vigorous stirring. 2. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproduct generation by TLC or HPLC. A typical range is 50-100°C.[1] 3. Increase Reaction Time: Due to steric hindrance, the reaction may require a longer duration. Monitor the reaction progress over an extended period (e.g., 12-24 hours). 4. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure reagents are dry. |
| TROUBLE-002 | Presence of a Significant Amount of Isobutene Byproduct | 1. E2 Elimination: The phenoxide is acting as a base, abstracting a proton from the isobutyl bromide, leading to the formation of isobutene. This is a common side reaction with sterically hindered alkyl halides.[2] 2. High Reaction Temperature: Higher temperatures favor the elimination (E2) pathway over the substitution (S(_N)2) pathway.[1] 3. Strong, Bulky Base: A sterically hindered base can preferentially abstract a proton, favoring elimination. | 1. Use a Milder Base: Consider using a less sterically hindered and milder base like potassium carbonate instead of stronger bases like sodium hydride if elimination is a major issue. 2. Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to favor the S(_N)2 reaction. 3. Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to solvate the cation and enhance the nucleophilicity of the phenoxide. |
| TROUBLE-003 | Unreacted 4-Hydroxybenzoic Acid Remaining | 1. Insufficient Base: Not enough base was used to deprotonate all of the starting material. 2. Poor Solubility: The potassium or sodium salt of 4-hydroxybenzoic acid may have limited solubility in the reaction solvent, preventing it from reacting. 3. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Stoichiometry Check: Recalculate and ensure at least one equivalent of base is used per equivalent of 4-hydroxybenzoic acid. 2. Phase-Transfer Catalyst: Introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to improve the solubility of the phenoxide in the organic phase and facilitate the reaction. 3. Extended Reaction Monitoring: Continue to monitor the reaction until the starting material is consumed. |
| TROUBLE-004 | Difficulty in Product Purification | 1. Similar Polarity: The product, this compound, and the starting material, 4-hydroxybenzoic acid, have relatively similar polarities, making chromatographic separation challenging. 2. Emulsion Formation During Workup: The presence of both acidic and basic compounds can lead to emulsion formation during aqueous extraction. | 1. Acid-Base Extraction: After the reaction, perform an aqueous workup. First, extract with a basic solution (e.g., sodium bicarbonate) to remove unreacted 4-hydroxybenzoic acid (which will form a water-soluble salt). Then, acidify the organic layer to protonate the product and purify by recrystallization. 2. Recrystallization: Use a suitable solvent system for recrystallization. Ethanol/water or acetone/water mixtures are often effective for benzoic acid derivatives.[3] |
| TROUBLE-005 | Product is an Off-White or Colored Solid | 1. Side Reactions: High temperatures can lead to decomposition or side reactions, forming colored impurities. 2. Residual Catalyst: Traces of the catalyst or its byproducts may remain. 3. Oxidation: Phenolic compounds can be susceptible to oxidation, leading to colored products. | 1. Temperature Control: Maintain a consistent and optimized reaction temperature. 2. Thorough Washing: Ensure the product is thoroughly washed with appropriate aqueous solutions during workup to remove all salts and catalyst residues. 3. Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method is the Williamson ether synthesis. This involves the reaction of a salt of 4-hydroxybenzoic acid (formed by deprotonation with a base) with isobutyl bromide.
Q2: Why is the Williamson ether synthesis challenging for this compound?
A2: The primary challenge is the competition between the desired S(_N)2 (substitution) reaction and the E2 (elimination) side reaction. Isobutyl bromide, being a sterically hindered primary alkyl halide, is prone to elimination when reacting with a strong base, which can lead to the formation of isobutene and reduce the yield of the desired ether.[2]
Q3: What are the key parameters to control during scale-up?
A3: Key parameters for successful scale-up include:
-
Temperature Control: Exothermic reactions can lead to localized overheating, which favors the E2 elimination side reaction. Efficient heat dissipation is crucial.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized high concentrations of reactants or base.
-
Reagent Addition: Controlled, slow addition of the alkylating agent can help manage the reaction exotherm.
-
Solvent Selection: The choice of solvent impacts solubility, reaction rate, and the S(_N)2/E2 ratio. Polar aprotic solvents like DMF and DMSO are generally preferred.
Q4: How can I improve the yield and reduce side reactions?
A4: To improve yield and minimize byproduct formation:
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that afford a reasonable reaction rate.
-
Use a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction under milder conditions, potentially reducing the E2 side reaction.
-
Molar Ratio: A slight excess of the isobutyl bromide can help drive the reaction to completion.
Q5: What is the best method to purify the final product?
A5: A combination of acid-base extraction and recrystallization is typically effective. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to remove unreacted 4-hydroxybenzoic acid. The organic layer is then separated, and the product is isolated by evaporation of the solvent followed by recrystallization, often from an ethanol/water or acetone/water mixture.[3]
Experimental Protocols
Lab-Scale Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
4-Hydroxybenzoic acid
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Isobutyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Alkylation: Add isobutyl bromide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove unreacted 4-hydroxybenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
-
Data Presentation
Table 1: Typical Reaction Parameters for Lab-Scale Synthesis
| Parameter | Value | Notes |
| Reactants | 4-Hydroxybenzoic acid, Isobutyl bromide | |
| Base | Potassium Carbonate (K₂CO₃) | A slight excess is recommended. |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous conditions are crucial. |
| Temperature | 80 - 90 °C | Higher temperatures may increase elimination. |
| Reaction Time | 12 - 16 hours | Monitor by TLC for completion. |
| Typical Yield | 75 - 85% | Yields can vary based on optimization.[4] |
| Purity (after recrystallization) | >98% | Assessed by HPLC or NMR. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing S(_N)2 and E2 pathways in the synthesis.
References
Technical Support Center: Method Optimization for Trace Analysis of 4-Isobutoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the trace analysis of 4-isobutoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem / Question | Possible Causes | Suggested Solutions |
| Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak? | Peak Tailing: - Secondary interactions between the acidic analyte and the stationary phase.[1] - Sample overload.[1] - Inappropriate sample solvent.[2] Peak Fronting: - Sample overload.[1] - Column degradation. | For Peak Tailing: - Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) to suppress the ionization of the carboxylic acid group, which can reduce interaction with residual silanols on the column.[1][3] - Use a Different Column: Consider an end-capped C18 column or a column with a different stationary phase. - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[4] - Match Sample Solvent: Ensure the sample solvent is weaker than or equal in strength to the initial mobile phase.[2] For Peak Fronting: - Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[4] - Column Replacement: If the column is old or has been subjected to harsh conditions, replace it. |
| Q2: My retention times for this compound are shifting between injections. What could be the cause? | - Inconsistent mobile phase preparation.[3] - Fluctuations in column temperature.[3] - Column equilibration issues. - Air bubbles in the pump.[2] | - Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate pH measurement.[3] Using a buffer can help maintain a stable pH.[1] - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[3] - Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. - Degas Mobile Phase: Properly degas the mobile phase to remove dissolved gases and prevent bubble formation.[3] |
| Q3: I am experiencing low sensitivity and cannot detect my trace levels of this compound. How can I improve it? | - Suboptimal detector wavelength (HPLC-UV). - Inefficient ionization (LC-MS). - Sample loss during preparation. - Matrix effects (ion suppression in LC-MS). | - Optimize Detector Wavelength: Determine the UV absorbance maximum for this compound and set the detector to that wavelength. - Adjust MS Parameters: Optimize source parameters (e.g., spray voltage, gas flows, temperature) and consider using a more sensitive ionization mode if available. For acidic compounds, negative ion mode is often preferred. - Improve Sample Preparation: Use a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to concentrate the analyte and remove interfering matrix components.[5][6] - Mitigate Matrix Effects: Dilute the sample, use an internal standard that is structurally similar to the analyte, or employ more rigorous sample cleanup procedures.[6] |
| Q4: I am observing extraneous or "ghost" peaks in my chromatogram. Where are they coming from? | - Contamination in the mobile phase, sample, or HPLC system.[2] - Carryover from a previous injection. - Sample degradation. | - Use High-Purity Solvents: Prepare mobile phases with HPLC- or MS-grade solvents and fresh reagents.[4] - Implement a Needle Wash: Use a strong solvent in the autosampler wash to clean the injection needle between samples. - Blank Injections: Run blank injections (injecting only the sample solvent) to identify the source of contamination. - Ensure Sample Stability: Store samples appropriately and analyze them within their stability window. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for trace analysis of this compound?
For trace-level analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity and selectivity, especially in complex matrices.[7] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, but it may have limitations in terms of sensitivity and potential for matrix interference.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is another option, but it typically requires a derivatization step to increase the volatility of the acidic analyte.[8]
Q2: How should I prepare my sample for analysis?
The optimal sample preparation method depends on the sample matrix.
-
For biological fluids (e.g., plasma, urine): Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common.[5][9] Acidifying the sample to a pH below the pKa of this compound will help in its extraction into an organic solvent.[5]
-
For pharmaceutical formulations: A simple "dilute and shoot" approach may be sufficient, where the sample is dissolved in a suitable solvent and then injected directly. However, filtration is recommended to remove any particulate matter.
Q3: What type of HPLC column is recommended?
A reversed-phase C18 column is a good starting point for the analysis of this compound.[10][11] Using a column with end-capping can help to minimize peak tailing by reducing the interaction of the acidic analyte with the silica support.
Q4: What are the typical mobile phase compositions for the analysis of this compound?
A common mobile phase for reversed-phase chromatography of acidic compounds consists of an aqueous component and an organic modifier.
-
Aqueous Component: Water with an acidic modifier like 0.1% formic acid or 0.1% acetic acid to control the ionization of the analyte.[10][12]
-
Organic Modifier: Acetonitrile or methanol.[10][13] A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is often used to achieve good separation.
Q5: Is an internal standard necessary for quantitative analysis?
Yes, using an internal standard (IS) is highly recommended for accurate and precise quantification, especially when dealing with complex matrices or multi-step sample preparation procedures. The ideal IS would be a stable, isotopically labeled version of this compound (e.g., deuterated). If that is not available, a structurally similar compound with similar chromatographic behavior can be used.[9]
Method Performance Comparison
The following table summarizes typical performance characteristics of various analytical methods for the analysis of benzoic acid derivatives. Note that these are generalized values, and actual performance will depend on the specific instrumentation, method parameters, and sample matrix.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| HPLC-UV | 1 µg/mL[7] | 4 µg/mL[7] | > 0.999[7] | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference.[7] |
| LC-MS/MS | 0.7 - 21 ng/L (for related compounds)[7] | 0.5 ppm (for brominated benzoic acid)[7] | > 0.99[7] | High sensitivity and selectivity, suitable for complex matrices.[7] | Higher equipment and operational costs, potential for ion suppression.[7] |
| GC-MS | Analyte dependent | Analyte dependent | > 0.99 | High resolution, provides structural information. | Often requires derivatization for acidic compounds, which adds a step to sample preparation.[8] |
Experimental Protocols
HPLC-UV Method for this compound
This protocol is a starting point and should be optimized for your specific application.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 65% A, 35% B
-
2-10 min: Gradient to 20% A, 80% B
-
10-12 min: Hold at 20% A, 80% B
-
12.1-15 min: Return to initial conditions (65% A, 35% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by analyzing a standard solution of this compound (typically around 230-240 nm for benzoic acid derivatives).
-
Injection Volume: 10 µL.
-
Sample Preparation (General):
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Vortex to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
LC-MS/MS Method for this compound
This protocol provides a foundation for developing a sensitive and selective LC-MS/MS method.
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program: A suitable gradient should be developed to ensure good separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound. The product ions will need to be determined by infusing a standard solution and performing a product ion scan.
-
-
Sample Preparation (from a biological matrix):
-
To 200 µL of plasma, add an internal standard.
-
Add 400 µL of methanol containing 2% zinc sulfate to precipitate proteins.[5]
-
Vortex for 20 seconds and centrifuge at high speed for 10 minutes.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition and inject.
-
Visualizations
Caption: Experimental workflow for trace analysis of this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. halocolumns.com [halocolumns.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance [ijsr.net]
- 11. longdom.org [longdom.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. thaiscience.info [thaiscience.info]
Validation & Comparative
A Comparative Analysis of 4-Isobutoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals
An Objective Guide to the Physicochemical and Potential Biological Properties of Isobutoxybenzoic Acid Isomers
Physicochemical Properties: A Comparative Overview
The placement of the isobutoxy group on the benzoic acid ring significantly impacts the physical properties of the isomers. A study by Verevkin et al. provides key experimental data on the thermodynamic properties of 2-, 3-, and 4-isobutoxybenzoic acid.[1]
Table 1: Comparative Physicochemical Properties of Isobutoxybenzoic Acid Isomers
| Property | 2-Isobutoxybenzoic Acid | 3-Isobutoxybenzoic Acid | This compound |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |
| Physical State | Colorless Liquid[1] | White Powder | White Powder[1] |
| Melting Point | Not applicable (Liquid at room temp.) | 79–80 °C[1] | 139–141 °C[1] |
| Boiling Point | 160 °C at 20 Torr[1] | Not available | Not available |
Data sourced from Verevkin et al. (2015) unless otherwise noted.
The significant difference in melting points, with the 4-isomer having the highest, suggests stronger intermolecular forces, likely due to more efficient crystal packing facilitated by the para-substitution. The 2-isomer's liquid state at room temperature can be attributed to steric hindrance from the ortho-isobutoxy group, which may disrupt crystal lattice formation.
Synthesis of Isobutoxybenzoic Acid Isomers
The synthesis of 2-, 3-, and this compound can be achieved through a common synthetic route starting from the corresponding bromo-isobutoxybenzenes.
Experimental Protocol: General Synthesis of Isobutoxybenzoic Acids [1]
-
Lithiation: A solution of the respective bromo-isobutoxybenzene isomer in diethyl ether is added dropwise to a solution of n-butyllithium in a mixture of dry diethyl ether and dry tetrahydrofuran (THF) at -70 °C. The temperature is maintained below -65 °C throughout the addition. The mixture is then stirred for one hour at -70 °C.
-
Carboxylation: The reaction mixture is carefully poured onto an excess of dry ice in diethyl ether.
-
Work-up: After the dry ice has sublimated, water is added to the mixture. The aqueous phase is then acidified with 3 M aqueous HCl to a pH of 6.
-
Extraction and Purification: The aqueous phase is extracted with diethyl ether. The combined organic layers are dried over sodium sulfate, and the solvent is removed under reduced pressure.
-
Final Product:
-
This compound is purified by recrystallization from hexane to yield a white powder.
-
3-Isobutoxybenzoic acid is also purified by recrystallization.
-
2-Isobutoxybenzoic acid is purified by distillation under reduced pressure.
-
Potential Biological Activities: An Extrapolation from Related Compounds
Direct experimental data comparing the biological activities of this compound and its isomers is scarce. However, the broader class of benzoic acid derivatives is known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant activities. The specific nature and potency of these activities are highly dependent on the type and position of the substituents on the benzene ring.
For instance, hydroxybenzoic acid isomers are known to possess antioxidant and anti-inflammatory properties, with their efficacy being structure-dependent. It is plausible that isobutoxybenzoic acids may exhibit similar activities, which could be evaluated using standard in vitro assays.
Experimental Protocols for Biological Assays
To facilitate future research into the comparative biological activities of isobutoxybenzoic acid isomers, the following are detailed protocols for standard assays.
1. MTT Assay for Cytotoxicity
This assay determines the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isobutoxybenzoic acid isomers. Include a vehicle control and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value can be determined by plotting cell viability against compound concentration.
2. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of Solutions: Prepare stock solutions of the isobutoxybenzoic acid isomers and a positive control (e.g., ascorbic acid) in a suitable solvent like methanol. Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentrations.
Workflow for Comparative Bioactivity Screening
Given the lack of specific signaling pathway information for isobutoxybenzoic acids, a general workflow for the initial screening and comparison of the biological activities of chemical isomers is presented below.
Caption: General workflow for the comparative bioactivity screening of chemical isomers.
Conclusion and Future Directions
This guide provides a comparative analysis of the known physicochemical properties of this compound and its ortho and meta isomers. The positional isomerism clearly influences their physical state and melting points. While direct experimental evidence of their biological activities is currently lacking, this document outlines standard experimental protocols that can be employed to investigate their potential cytotoxic, antioxidant, and antimicrobial properties. Future research should focus on conducting these biological assays to establish a comprehensive structure-activity relationship for the isobutoxybenzoic acid isomers. Such studies will be invaluable for researchers, scientists, and drug development professionals in identifying potential therapeutic applications for these compounds.
References
Comparative Guide to the Structure-Activity Relationship of 4-Isobutoxybenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 4-isobutoxybenzoic acid analogs. Due to a lack of specific SAR studies on this particular class of compounds in publicly available literature, this guide draws upon the broader context of benzoic acid derivatives to infer potential biological activities and establish a framework for future research. The information presented herein is intended to guide the design and evaluation of novel this compound analogs as potential therapeutic agents.
Potential Therapeutic Applications
Benzoic acid and its derivatives are a well-established scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Based on the activities of structurally related compounds, this compound analogs are hypothesized to have potential in the following areas:
-
Anti-inflammatory Activity: Benzoic acid derivatives are known to possess anti-inflammatory properties. For instance, derivatives of 4-hydroxybenzoic acid have been investigated for their ability to reduce inflammation[1]. The mechanism of action for many anti-inflammatory benzoic acid derivatives involves the inhibition of enzymes in the inflammatory cascade.
-
Anticancer Activity: The benzoic acid moiety is present in numerous compounds with demonstrated anticancer potential[2]. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.
-
Enzyme Inhibition: Benzoic acid derivatives have been successfully developed as inhibitors for a variety of enzymes, including but not limited to cyclooxygenases (COX), soluble epoxide hydrolase, and steroid 5α-reductase[3]. The isobutoxy group of the target analogs can be explored for its role in binding to the hydrophobic pockets of enzyme active sites.
Quantitative Data Summary
As of the latest literature search, specific quantitative biological data for a series of this compound analogs is not available. To guide future research, the following table provides a template for summarizing key quantitative metrics once experimental data is generated.
Table 1: Template for Quantitative Biological Activity of this compound Analogs
| Compound ID | R1 (Ester/Amide) | R2 (Ring Substituent) | Target | Assay | IC₅₀/EC₅₀ (µM) |
| 1a | OCH₃ | H | e.g., COX-2 | e.g., Enzyme Inhibition | Data not available |
| 1b | NH₂ | H | e.g., COX-2 | e.g., Enzyme Inhibition | Data not available |
| 2a | OCH₃ | 3-Cl | e.g., MCF-7 | e.g., Cytotoxicity | Data not available |
| 2b | NH₂ | 3-Cl | e.g., MCF-7 | e.g., Cytotoxicity | Data not available |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
To facilitate the investigation of this compound analogs, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of the synthesized analogs by measuring their ability to inhibit the COX enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds (this compound analogs) are pre-incubated with the COX enzyme in a buffer solution containing a heme cofactor for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE₂ production in the presence of the test compound to the control (vehicle-treated) samples. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
Signaling Pathway: Cyclooxygenase Pathway in Inflammation
The following diagram illustrates the role of COX enzymes in the inflammatory pathway, a potential target for this compound analogs.
References
- 1. ANTI-INFLAMMATORY ACTIVITY OF SODIUM SALT OF 4-(O-β-D-GLUCOPYRANOSYLOXY)BENZOIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Liquid Crystalline Properties of 4-Alkoxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the liquid crystalline properties of a homologous series of 4-alkoxybenzoic acids. By presenting key experimental data, detailed methodologies, and illustrative diagrams, this document aims to serve as a valuable resource for professionals in materials science and drug development.
The 4-alkoxybenzoic acids are a well-studied class of compounds known to exhibit thermotropic liquid crystalline behavior. Their relatively simple molecular structure, consisting of a rigid benzoic acid core and a flexible alkoxy chain, makes them ideal models for understanding structure-property relationships in liquid crystals. The length of the alkoxy chain plays a crucial role in determining the type and stability of the mesophases formed.
Quantitative Data Comparison
The thermal properties and liquid crystalline phases of 4-alkoxybenzoic acids are significantly influenced by the length of the n-alkoxy chain. Generally, as the chain length increases, the clearing point (the temperature at which the liquid crystal phase transitions to an isotropic liquid) shows an odd-even effect, and smectic phases become more prominent for longer chain homologues. The following table summarizes the transition temperatures for a homologous series of 4-alkoxybenzoic acids.
| Alkoxy Chain Length (n) | Compound Name | Melting Point (T_m) (°C) | Nematic-Isotropic (T_N-I) or Smectic-Nematic (T_S-N) (°C) | Smectic C - Nematic (T_Sc-N) (°C) |
| 1 | 4-Methoxybenzoic acid | 182-185 | - | - |
| 2 | 4-Ethoxybenzoic acid | 196-198 | - | - |
| 3 | 4-Propoxybenzoic acid | 146-148 | 154 | - |
| 4 | 4-Butoxybenzoic acid | 147-149 | 160 | - |
| 5 | 4-Pentyloxybenzoic acid | 133-135 | 152 | - |
| 6 | 4-Hexyloxybenzoic acid | 105-107 | 154 | - |
| 7 | 4-Heptyloxybenzoic acid | 94-96 | 147 | 98 |
| 8 | 4-Octyloxybenzoic acid | 102-104 | 147.5 | 107.5 |
| 9 | 4-Nonyloxybenzoic acid | 99-101 | 144 | 117 |
| 10 | 4-Decyloxybenzoic acid | 105-107 | 143.5 | 124 |
| 11 | 4-Undecyloxybenzoic acid | 110-112 | 141 | 128 |
| 12 | 4-Dodecyloxybenzoic acid | 114-116 | 139.5 | 130 |
Note: Transition temperatures can vary slightly depending on the experimental conditions and purity of the samples.
Experimental Protocols
The characterization of the liquid crystalline properties of 4-alkoxybenzoic acids typically involves two primary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning calorimetry (DSC)
DSC is employed to determine the transition temperatures and associated enthalpy changes of the liquid crystalline materials.
Methodology:
-
Sample Preparation: A small amount of the 4-alkoxybenzoic acid sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium) for temperature and enthalpy.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Data Analysis: The heat flow as a function of temperature is recorded. Phase transitions appear as endothermic peaks during heating and exothermic peaks during cooling. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is used to identify the different liquid crystal phases by observing their unique optical textures.
Methodology:
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.
-
Observation: The sample is heated and cooled while being observed through a polarizing microscope with crossed polarizers.
-
Texture Identification: As the sample passes through different liquid crystalline phases, characteristic optical textures are observed. For example, the nematic phase often exhibits a threaded or schlieren texture, while smectic phases show focal-conic or fan-like textures.[1] These textures are recorded at various temperatures to determine the phase transition points.
Visualizations
The following diagrams illustrate the molecular structure, the relationship between chain length and phase behavior, and the experimental workflow for characterizing these compounds.
Caption: Relationship between alkoxy chain length and observed liquid crystal phases.
Caption: Workflow for the characterization of 4-alkoxybenzoic acids.
References
A Comparative Guide to the Validation of an HPLC Method for 4-Isobutoxybenzoic Acid Analysis
In the realm of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Isobutoxybenzoic acid, a key chemical intermediate, requires robust analytical methods for its determination in various matrices. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with other analytical techniques for the analysis of this compound, supported by referenced experimental data for analogous compounds.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical decision in the drug development process, influenced by factors such as sensitivity, selectivity, cost, and the nature of the sample matrix. Below is a comparison of HPLC with alternative methods for the analysis of benzoic acid derivatives.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| HPLC-UV | 0.42 µg/mL[1] | 1.14 µg/mL[1] | > 0.999[1] | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | 0.24 - 0.61 mg/L[2] | 0.80 - 2.0 mg/L[2] | > 0.99 | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment and operational costs, potential for ion suppression. |
| GC-MS | Not readily available for this compound | Not readily available for this compound | > 0.99 | High resolution for volatile compounds, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Not readily available for this compound | Not readily available for this compound | > 0.99 | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to LC-MS/MS, reproducibility can be challenging. |
Note: The LOD and LOQ values for HPLC-UV and LC-MS/MS are based on data for benzoic acid and its derivatives as a proxy for this compound.
Proposed HPLC Method for this compound Analysis
Based on validated methods for structurally similar compounds such as 2-(4-isobutylphenyl) propionic acid and other benzoic acid derivatives, a robust HPLC-UV method for this compound can be proposed.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound standard or sample in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M ammonium acetate, pH adjusted to 4.4 with acetic acid) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A starting point could be a 60:40 (v/v) ratio of buffer to organic modifier.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at a wavelength of approximately 230-254 nm, which is typical for benzoic acid derivatives.
3. Method Validation Parameters: The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines and would include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical calibration curve for benzoic acid derivatives ranges from 5-200 µg/mL with a correlation coefficient (r²) of >0.999.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery experiments, with typical acceptance criteria of 80-120%. For benzoic acid, recoveries have been reported in the range of 85.61-102.04%.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD). For benzoic acid, intra-day and inter-day precision are reported to be less than 2% and 3% respectively.[1][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For benzoic acid, reported LOD and LOQ values are 0.42 µg/mL and 1.14 µg/mL, respectively.[1]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, from initial setup to the final assessment of the method's suitability.
Caption: Workflow for the validation of an HPLC analytical method.
This comprehensive guide provides a framework for the validation of an HPLC method for the analysis of this compound. By leveraging data from analogous compounds and adhering to established validation protocols, researchers and drug development professionals can ensure the development of a robust and reliable analytical method suitable for its intended purpose.
References
A Comparative Analysis of the Biological Activities of 4-Isobutoxybenzoic Acid Derivatives and Other Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-isobutoxybenzoic acid derivatives against other benzoic acid compounds. While direct experimental data on the biological activities of this compound is limited in publicly available literature, this guide leverages data from structurally similar 4-alkoxybenzoic acids and a wide range of other benzoic acid derivatives to provide a comparative context for its potential therapeutic applications. The information is intended to support research and drug development efforts by offering a structured overview of antimicrobial, anticancer, and anti-inflammatory properties, complete with experimental data and detailed methodologies.
Introduction
Benzoic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities. The therapeutic potential of these molecules is significantly influenced by the nature and position of substituents on the benzene ring. This guide focuses on comparing the biological profile of this compound derivatives with other benzoic acids, providing a valuable resource for designing novel therapeutic agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of various benzoic acid derivatives.
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | Microorganism | Activity Metric (unit) | Value |
| 4-Ethoxybenzoic acid | Staphylococcus aureus | Biofilm Inhibition (%) | up to 87 |
| Benzoic acid | Escherichia coli O157:H7 | MIC (mg/mL) | 1[1] |
| 2-Hydroxybenzoic acid | Escherichia coli O157 | MIC (mg/mL) | 1[1] |
| 3-Hydroxybenzoic acid | Escherichia coli O157:H7 | MIC (mg/mL) | >0.5 |
| 4-Hydroxybenzoic acid | Escherichia coli O157:H7 | MIC (mg/mL) | >0.5[1] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Staphylococcus aureus ATCC 6538 | MIC (µg/mL) | 125[2] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Bacillus subtilis ATCC 6683 | MIC (µg/mL) | 125[2] |
| 4-Hydroxybenzoic acid | Gram-positive & some Gram-negative bacteria | IC50 (µg/mL) | 160[3] |
| trans-4-Hydroxycinnamic acid | Gram-positive & some Gram-negative bacteria | IC50 (µg/mL) | 100-170[3] |
| 3,4,5-Trihydroxybenzoic acid | Candida albicans ATCC 10231 | MIC (µg/mL) | 128[4] |
| 3,4,5-Trihydroxybenzoic acid | Candida krusei ATCC 6258 | MIC (µg/mL) | 128[4] |
| 3,4,5-Trihydroxybenzoic acid | Trichophyton sp. | MIC (µg/mL) | 32[4] |
| 2-Octanoylbenzohydroquinone | Candida krusei | MIC (µg/mL) | 2[5] |
| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | MIC (µg/mL) | 4[5] |
| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | MIC (µg/mL) | 100[6] |
| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | MIC (µg/mL) | 100[6] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Table 2: Anticancer Activity of Benzoic Acid Derivatives
| Compound | Cell Line | Activity Metric (unit) | Value |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | IC50 (µM) | 15.6[7] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 (Breast) | IC50 (µM) | 18.7[7] |
| 4-Chlorobenzoic acid derivative (Compound 1) | HT-29 (Colon) | IC50 (µM) | 15.3 |
| Benzoic acid | MG63 (Bone) | IC50 (µg/mL) - 48h | 85.54 ± 3.17[8] |
| Benzoic acid | CRM612 (Lung) | IC50 (µg/mL) - 48h | 113.2 ± 11.23[8] |
| Benzoic acid | A673 (Bone) | IC50 (µg/mL) - 48h | 134.8 ± 15.87[8] |
| Benzoic acid | HeLa (Cervical) | IC50 (µg/mL) - 48h | 210.4 ± 20.11[8] |
| Benzoic acid | HUH7 (Liver) | IC50 (µg/mL) - 48h | 215.7 ± 22.43[8] |
| Benzoic acid | HT29 (Colon) | IC50 (µg/mL) - 48h | 412.3 ± 35.78[8] |
| Benzoic acid | PC3 (Prostate) | IC50 (µg/mL) - 48h | 420.1 ± 38.98[8] |
| Benzoic acid | SW48 (Colon) | IC50 (µg/mL) - 48h | 580.9 ± 40.12[8] |
| Benzoic acid | CaCO2 (Colon) | IC50 (µg/mL) - 48h | 670.6 ± 43.26[8] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | IC50 (µM) | 17.84[9] |
| 4-Hydroxybenzoic acid derivatives | K-562 (Leukemia) | Proliferation Inhibition | Dose-dependent[10] |
| 4-(thiazol-5-yl)benzoic acid derivative | A549 (Lung) | CC50 (µM) | 1.5-3.3[11] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (Breast) | Cell Viability | Significant suppression |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MDA-MB-468 (Breast) | Cell Viability | Significant suppression |
IC50: Half-maximal Inhibitory Concentration; CC50: 50% Cytotoxic Concentration.
Table 3: Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound | Assay | Activity Metric (unit) | Value |
| Sodium salt of 4-(O-β-D-glucopyranosyloxy)benzoic acid | Carrageenan-induced paw edema in rats | Edema reduction | Significant |
| 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | TPA-induced inflammation on mouse ears | Inhibitory Effect (%) | 65 |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | Edema Inhibition (%) | 48.9–63.1[12] |
| 4-Sulfonyloxy/alkoxy benzoxazolone derivative (2h) | LPS-induced NO production in RAW 264.7 cells | IC50 (µM) | 17.67[13] |
| 4-Sulfonyloxy/alkoxy benzoxazolone derivative (2h) | LPS-induced IL-1β production in RAW 264.7 cells | IC50 (µM) | 20.07[13] |
| 4-Sulfonyloxy/alkoxy benzoxazolone derivative (2h) | LPS-induced IL-6 production in RAW 264.7 cells | IC50 (µM) | 8.61[13] |
| Benzodioxol derivative (4b) | COX-1 Inhibition | IC50 (µM) | 0.363[14] |
| Benzodioxol derivative (4a) | COX-2 Selective Inhibition | Selectivity Index (COX-1/COX-2) | 0.85[14] |
IC50: Half-maximal Inhibitory Concentration; TPA: 12-O-tetradecanoylphorbol-13-acetate; LPS: Lipopolysaccharide; NO: Nitric Oxide; IL: Interleukin; COX: Cyclooxygenase.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The microbial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and a solution of arachidonic acid (the substrate) are prepared.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.
-
Detection of Prostaglandin Production: The amount of prostaglandin produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the inhibitor. The IC50 value is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzoic acid derivatives.
Conclusion
This comparative guide highlights the broad spectrum of biological activities exhibited by benzoic acid derivatives. While specific data for this compound remains elusive, the information presented for its structural analogs, particularly other 4-alkoxybenzoic acids, suggests potential for antimicrobial, anticancer, and anti-inflammatory applications. The provided quantitative data and detailed experimental protocols offer a solid foundation for future research and the rational design of novel benzoic acid-based therapeutic agents. Further investigation into the specific biological profile of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. eprints.ums.edu.my [eprints.ums.edu.my]
- 8. ANTI-INFLAMMATORY ACTIVITY OF SODIUM SALT OF 4-(O-β-D-GLUCOPYRANOSYLOXY)BENZOIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 10. Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
performance comparison of different synthetic routes to 4-isobutoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to 4-isobutoxybenzoic acid, a valuable intermediate in the synthesis of various organic molecules. The performance of a conventional Williamson ether synthesis is compared against a phase-transfer catalyzed approach, with supporting experimental data and detailed methodologies to inform the selection of the most suitable method for specific research and development needs.
Performance Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, starting from a 4-hydroxybenzoic acid derivative. The two routes compared here are:
-
Route 1: Conventional Williamson Ether Synthesis (Two-Step) : This route involves the initial synthesis of ethyl 4-isobutoxybenzoate from ethyl 4-hydroxybenzoate and isobutyl bromide, followed by the hydrolysis of the ester to the final carboxylic acid.
-
Route 2: Phase-Transfer Catalyzed Williamson Ether Synthesis (One-Step) : This approach directly synthesizes this compound from 4-hydroxybenzoic acid and isobutyl bromide, utilizing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
The selection of a synthetic route is often a balance between yield, reaction time, simplicity of the procedure, and the cost of reagents. The following table summarizes the key performance indicators for these two routes.
| Parameter | Route 1: Conventional Williamson Ether Synthesis (Two-Step) | Route 2: Phase-Transfer Catalyzed Williamson Ether Synthesis (One-Step) |
| Starting Materials | Ethyl 4-hydroxybenzoate, Isobutyl bromide | 4-Hydroxybenzoic acid, Isobutyl bromide |
| Key Reagents | Potassium carbonate, DMF | Potassium hydroxide, Tetrabutylammonium bromide (TBAB) |
| Number of Steps | 2 (Etherification followed by Hydrolysis) | 1 |
| Overall Yield | ~85-95% | ~80-90% |
| Reaction Time | Etherification: ~12 hours; Hydrolysis: ~2-4 hours | ~4-6 hours |
| Purity | High, requires purification of intermediate and final product | Good, requires purification |
| Advantages | High overall yield, well-established and reliable method. | Faster, one-pot synthesis. Avoids the need for an anhydrous organic solvent like DMF. |
| Disadvantages | Two-step process, longer overall reaction time. Use of a high-boiling point solvent (DMF) can complicate purification. | Yield may be slightly lower than the two-step route. Phase-transfer catalysts can sometimes be costly. |
Synthetic Route Diagrams
To visualize the compared synthetic pathways, the following diagrams have been generated.
Caption: Conventional two-step synthesis of this compound.
Caption: One-step phase-transfer catalyzed synthesis of this compound.
Experimental Protocols
Route 1: Conventional Williamson Ether Synthesis (Two-Step)
This route first involves the etherification of ethyl 4-hydroxybenzoate, followed by the hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 4-isobutoxybenzoate
-
Materials:
-
Ethyl 4-hydroxybenzoate
-
Isobutyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add isobutyl bromide (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for approximately 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-isobutoxybenzoate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis of Ethyl 4-isobutoxybenzoate
-
Materials:
-
Ethyl 4-isobutoxybenzoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 4-isobutoxybenzoate from Step 1 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) to the mixture.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of 2-3 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Route 2: Phase-Transfer Catalyzed Williamson Ether Synthesis (One-Step)
This method allows for the direct synthesis of this compound from 4-hydroxybenzoic acid in a biphasic system.
-
Materials:
-
4-Hydroxybenzoic acid
-
Isobutyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) and potassium hydroxide (2.5 equivalents) in water.
-
Add tetrabutylammonium bromide (0.1 equivalents) to the aqueous solution.
-
Add a solution of isobutyl bromide (1.5 equivalents) in toluene to the flask.
-
Heat the biphasic mixture to reflux (approximately 90-100°C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Acidify the aqueous layer with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield this compound.
-
The product can be further purified by recrystallization.
-
Conclusion
Both the conventional two-step Williamson ether synthesis and the one-step phase-transfer catalyzed method are effective for the preparation of this compound. The conventional route may offer slightly higher overall yields but at the cost of a longer reaction time and an additional synthetic step. The phase-transfer catalysis route provides a more streamlined, one-pot synthesis with a significantly shorter reaction time, making it an attractive option for more rapid production. The choice between these routes will depend on the specific requirements of the researcher, including desired yield, available time, and cost considerations.
A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Isobutoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-isobutoxybenzoic acid, an important chemical intermediate, is crucial for quality control, impurity profiling, and pharmacokinetic studies. This guide provides a comparative overview of common analytical techniques applicable to the analysis of this compound, supported by established methodologies for structurally similar compounds. The selection of an optimal analytical method is contingent upon the specific analytical objective, such as purity assessment, quantification in a complex matrix, or routine quality control.
Comparison of Analytical Methodologies
The primary analytical techniques suitable for the analysis of this compound and related benzoic acid derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
| Analytical Technique | Principle | Typical Performance Characteristics | Advantages | Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a stationary phase and a liquid mobile phase. | Linearity (r²): >0.999Accuracy (Recovery): 98-102%Precision (RSD): <2%LOD: ~0.1 µg/mLLOQ: ~0.5 µg/mL | High specificity, sensitivity, and resolving power for separating impurities.[1] Well-suited for non-volatile and thermally labile compounds. | Requires more complex instrumentation and method development compared to titration.[2] Mobile phase preparation and disposal can be resource-intensive. | Purity testing, impurity quantification, and assay of bulk drug substance and formulations.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | Linearity (r²): >0.99Accuracy (Recovery): 95-105%Precision (RSD): <5%LOD: Low ng/mL rangeLOQ: Sub-µg/mL range | High sensitivity and specificity, providing structural information for impurity identification.[3] Excellent for analyzing volatile impurities. | Requires derivatization for non-volatile compounds like carboxylic acids to increase volatility and thermal stability.[3] High temperatures can potentially cause degradation of some analytes.[2] | Analysis of volatile impurities, pharmacokinetic studies, and drug metabolism research.[3] |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution. | Linearity (r²): >0.99Accuracy (Recovery): 97-103%Precision (RSD): <3%LOD: ~0.1 µg/mLLOQ: ~0.5 µg/mL | Simple, rapid, and cost-effective.[4] Widely available instrumentation. | Lower specificity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds. Not suitable for complex mixtures without prior separation. | Routine quality control, quantification in simple matrices, and dissolution testing. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are based on established procedures for similar benzoic acid derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for 4-hydroxybenzoic acid.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from impurities. A starting point could be a linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard and transfer to a 250 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
Sample Solution: Prepare the sample solution in the same diluent to achieve a similar concentration as the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on the analysis of 4-isobutylsalicylic acid and requires a derivatization step.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of derivatized acids (e.g., a 5% phenyl-methylpolysiloxane column)
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound)
-
This compound reference standard
Sample Preparation and Derivatization:
-
Extraction (from a matrix like plasma):
-
To 500 µL of the sample, add a known amount of internal standard.
-
Acidify with 3 M HCl to a pH of approximately 2.
-
Extract with 2 mL of dichloromethane by vortexing for 2 minutes.
-
Centrifuge to separate the layers and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature before injection.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte and internal standard.
UV-Visible Spectrophotometric Method
This is a general protocol that would require optimization for this compound.
Instrumentation:
-
Double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes
Reagents:
-
Ethanol or other suitable UV-transparent solvent
-
This compound reference standard
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at different concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Determination of λmax: Scan a standard solution across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Visualizations
The following diagrams illustrate the general workflows for the analytical techniques described.
Caption: General experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis including derivatization.
Caption: Logical workflow for quantification by UV-Visible Spectrophotometry.
References
Performance Benchmark of 4-Isobutoxybenzoic Acid in Material Science and Corrosion Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of 4-isobutoxybenzoic acid's performance in key applications, benchmarked against established alternatives. Due to the limited availability of direct quantitative data for this compound, this report leverages experimental data from structurally similar compounds, particularly other 4-alkoxybenzoic acids, to provide an objective assessment for researchers, scientists, and professionals in drug development.
Application in Liquid Crystal Technology
4-alkoxybenzoic acids are a well-studied class of compounds known for their liquid crystalline properties, which are crucial for applications in displays and sensors.[1] These rod-like molecules self-assemble into ordered structures, with the carboxylic acid groups forming hydrogen-bonded dimers. This dimerization creates a more elongated and rigid unit, facilitating the formation of nematic and smectic liquid crystal phases.[1] The length and branching of the alkoxy chain significantly influence the temperature range and type of the liquid crystal phase.
Comparative Performance of 4-Alkoxybenzoic Acids
The performance of this compound can be inferred by comparing it with other 4-alkoxybenzoic acids. The table below summarizes the phase transition temperatures for a selection of these compounds. The nematic phase is the desired liquid crystal phase for many display applications.
| Compound | Alkoxy Chain | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Mesophase Range (°C) | Reference |
| 4-Butoxybenzoic Acid | n-butoxy | 147-148 | 160.5 | 12.5-13.5 | [2] |
| 4-Pentyloxybenzoic Acid | n-pentyloxy | 135-136 | 154.5 | 18.5-19.5 | [3] |
| 4-Hexyloxybenzoic Acid | n-hexyloxy | 125-126 | 154 | 28-29 | [3] |
| 4-Heptyloxybenzoic Acid | n-heptyloxy | 106-107 | 147 | 40-41 | [3] |
| 4-Octyloxybenzoic Acid | n-octyloxy | 105-106 | 147.5 | 41.5-42.5 | [4] |
Experimental Protocol: Synthesis of 4-Alkoxybenzoic Acids
A common method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis followed by hydrolysis.[5]
Step 1: Williamson Ether Synthesis
-
Dissolve methyl 4-hydroxybenzoate and potassium carbonate in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Add the corresponding alkyl bromide (e.g., 1-bromobutane for 4-butoxybenzoic acid).
-
Heat the mixture and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture and extract the product with a suitable organic solvent.
-
Wash and dry the organic layer and concentrate it to obtain the crude ester.
Step 2: Hydrolysis
-
Dissolve the crude ester in methanol.
-
Add a solution of potassium hydroxide in water.
-
Reflux the mixture for several hours until the ester is completely hydrolyzed (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the residue with hydrochloric acid to precipitate the 4-alkoxybenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 4-alkoxybenzoic acid.
Application in Corrosion Inhibition
Benzoic acid and its derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments.[1][6][7] They function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.[8]
Comparative Performance of Benzoic Acid Derivatives as Corrosion Inhibitors
The inhibition efficiency of several benzoic acid derivatives against the corrosion of mild steel in acidic solutions is presented below. This data allows for an estimation of the potential performance of this compound.
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Method | Reference |
| Benzoic Acid | 0.5 M HCl | 1.0 x 10⁻² M | ~75 | Potentiodynamic Polarization | [6] |
| 4-Hydroxybenzoic Acid | 0.5 M HCl | 1.0 x 10⁻² M | ~85 | Potentiodynamic Polarization | [6] |
| 3,4-Dihydroxybenzoic Acid | 0.5 M HCl | 1.0 x 10⁻² M | >90 | Potentiodynamic Polarization | [6] |
| N'-(4-Methoxybenzylidene)benzohydrazide | 1 M HCl | 1.97 mM | ~93 | Potentiodynamic Polarization | [8] |
Note: The presence of electron-donating groups (like the isobutoxy group) on the benzene ring generally enhances the corrosion inhibition efficiency by increasing the electron density at the reaction center, facilitating stronger adsorption onto the metal surface.
Experimental Protocol: Evaluation of Corrosion Inhibition
The effectiveness of a corrosion inhibitor is typically evaluated using electrochemical techniques.
1. Weight Loss Method:
-
Clean and weigh metal coupons.
-
Immerse the coupons in the corrosive solution with and without the inhibitor for a specific duration.
-
Remove, clean, and re-weigh the coupons.
-
Calculate the corrosion rate and inhibition efficiency from the weight loss.
2. Potentiodynamic Polarization:
-
Immerse a working electrode (the metal being tested), a reference electrode, and a counter electrode in the test solution.
-
Scan the potential of the working electrode and measure the resulting current.
-
Plot the logarithm of the current density versus the potential to obtain Tafel plots.
-
Determine the corrosion current density (i_corr) from the Tafel plots.
-
Calculate the inhibition efficiency using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100
3. Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal over a range of frequencies to the electrochemical cell.
-
Measure the impedance of the system.
-
Model the impedance data using an equivalent circuit to determine the charge transfer resistance (R_ct).
-
Calculate the inhibition efficiency using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100
Potential in Drug Delivery and Formulation
While specific data on this compound in drug delivery is scarce, benzoic acid derivatives are utilized in drug formulation. As weak acids, they can be used to form salts of basic drugs, which can improve solubility and bioavailability.[9] The isobutoxy group, being lipophilic, could potentially influence the partitioning of a drug molecule, which is a critical factor in its absorption and distribution.
In the context of drug delivery systems, the principles of modifying drug molecules to enhance their therapeutic efficacy are well-established. For instance, lipid-based formulations and polymer-drug conjugates are common strategies to improve the pharmacokinetic profiles of drugs.[10][11] The isobutyl group of this compound could be explored as a moiety to enhance the lipophilicity of a parent drug, potentially aiding in its incorporation into lipid-based delivery systems or influencing its interaction with biological membranes.
References
- 1. Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 4-Butoxybenzoic acid [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Obesity Drug Delivery Systems: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Benzoic Acid Derivatives: An In Vitro and In Vivo Analysis of 4-Isobutoxybenzoic Acid Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of benzoic acid derivatives, providing a comparative analysis of compounds structurally related to 4-isobutoxybenzoic acid. Due to the limited availability of direct experimental data for this compound, this guide focuses on its structural analogs to infer potential therapeutic applications.
In Vitro Efficacy of Benzoic Acid Derivatives
The in vitro activity of benzoic acid analogs has been evaluated against various cellular and enzymatic targets. The following tables summarize the quantitative data from key studies, providing a basis for comparing the potency of different substitution patterns.
Table 1: Enzyme Inhibition by Benzoic Acid Derivatives
| Compound Class | Specific Compound | Target Enzyme | IC50 | Reference |
| Phenylaminocarbonyl)benzoyl)benzoic Acids | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Human 5α-reductase type 2 | 0.82 µM | [1] |
| Hydroxybenzoic Acids | 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | [2] |
| Hydroxybenzoic Acids | 2,5-dihydroxybenzoic acid | α-Amylase | 0.298 mM | [2] |
| Methoxybenzoic Acids | 4-hydroxy-3-methoxybenzoic acid | α-Amylase | 27.89 mM | [2] |
Table 2: Antiproliferative Activity of Benzoic Acid Derivatives
| Compound Class | Specific Compound | Cell Line | IC50 | Reference |
| Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 µM | [3] |
| 769-P (Renal cell adenocarcinoma) | 12.39 µM | [3] | ||
| HepG2 (Hepatocellular carcinoma) | 7.81 µM | [3] | ||
| N'-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (Lung adenocarcinoma) | 101.14 µM | [3] | |
| LN-229 (Glioblastoma) | 156.77 µM | [3] |
In Vivo Efficacy of Benzoic Acid Derivatives
In vivo studies are crucial for validating the therapeutic potential of compounds identified through in vitro screening. The following table presents in vivo data for selected benzoic acid derivatives, highlighting their efficacy in animal models.
Table 3: In Vivo Activity of Benzoic Acid Derivatives
| Compound Class | Specific Compound | Animal Model | Dosing Regimen | Observed Effect | Reference |
| N-n-alkyl-3,4-dihydroxybenzamides | N-n-butyl-3,4-dihydroxybenzamide (with glycerol) | Trypanosoma brucei brucei infected mice | 450 mg/kg (compound) + 15 g/kg (glycerol), 3 divided doses hourly | Cured 17 of 19 mice | [4] |
| 5-Acetamido-2-hydroxy benzoic acid derivatives | PS3 | Acetic acid-induced writhing in mice | 20 mg/kg | 74% reduction in writhing | [5] |
| 50 mg/kg | 75% reduction in writhing | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Enzyme Inhibition Assay (α-Amylase)[2]
-
Reaction Mixture Preparation: A solution of α-amylase is pre-incubated with various concentrations of the test compound in a suitable buffer.
-
Substrate Addition: A starch solution is added to the enzyme-inhibitor mixture to initiate the reaction.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of dinitrosalicylic acid (DNS).
-
Colorimetric Measurement: The mixture is heated to facilitate color development, and the absorbance is measured at 540 nm to quantify the amount of reducing sugars produced.
-
Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting inhibition versus compound concentration.
In Vitro Antiproliferative Assay (MTT Assay)[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
In Vivo Anti-nociceptive Writhing Test[5]
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound or vehicle (control) is administered to the mice, typically via oral or intraperitoneal injection.
-
Induction of Writhing: After a specific period to allow for drug absorption, a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally.
-
Observation: The mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the control group.
Visualizing Experimental Workflows and Pathways
Understanding the logical flow of experiments and the biological pathways involved is critical for drug discovery. The following diagrams, generated using the Graphviz DOT language, illustrate these concepts.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Workflow for an in vivo anti-nociceptive writhing test.
References
- 1. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]
- 4. N-n-alkyl-3,4-dihydroxybenzamides as inhibitors of the trypanosome alternative oxidase: activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Isobutoxybenzoic Acid
For laboratory personnel engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Isobutoxybenzoic acid (also known as 4-Isobutylbenzoic acid), ensuring operational safety and regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound (CAS: 38861-88-0) is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 105-107°C |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[1] |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[2]
-
Hazardous to the aquatic environment, long-term hazard (Category 3) : Harmful to aquatic life with long lasting effects.[2]
Personal Protective Equipment (PPE):
To ensure personal safety when handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or protective clothing. In case of potential for significant exposure, chemical-resistant boots may be necessary.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation.[3]
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is crucial for the safe and compliant disposal of this compound.
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, wipes), must be treated as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with acidic solids.
-
The label should prominently display the full chemical name ("this compound" or "4-Isobutylbenzoic acid"), the CAS number (38861-88-0), and the relevant hazard pictograms (e.g., exclamation mark for acute toxicity).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.
-
This storage area should be away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and hazards.
-
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[4]
-
Spill Response Protocol
In the event of a spill, follow these steps to mitigate exposure and ensure proper cleanup.
-
Immediate Actions:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
If a significant amount of dust is generated, wear appropriate respiratory protection.
-
-
Containment and Cleanup:
-
Reporting:
-
Report the spill to your laboratory supervisor and the institutional EHS office, following your organization's established procedures.
-
Visual Guides
To further clarify the procedural workflows, the following diagrams are provided.
Caption: A workflow for responding to a spill of this compound.
Caption: A decision-making process for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
